molecular formula C11H11ClO3 B1315061 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid CAS No. 62903-06-4

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1315061
CAS No.: 62903-06-4
M. Wt: 226.65 g/mol
InChI Key: LCODGAWZEVOUEX-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is an organic carboxylic acid with the molecular formula C 11 H 11 ClO 3 and a molecular weight of 226.66 g/mol . Its CAS Registry Number is 62903-06-4 . The compound is characterized by a density of approximately 1.282 g/cm³ and a high boiling point near 422.5°C at 760 mmHg, indicating good thermal stability for research processes . As a gamma-oxocarboxylic acid, this compound serves as a valuable synthetic intermediate or building block in organic chemistry research and development . Chemicals with this core structure are frequently employed in pharmaceutical and agrochemical research for the synthesis of more complex molecules, such as through further functionalization of the carboxylic acid group or the ketone moiety . The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring makes it a versatile substrate for exploring structure-activity relationships and for use in metal-catalyzed cross-coupling reactions . Handling should involve personal protective equipment and adequate ventilation. In case of contact with skin or eyes, rinse thoroughly with water . Please Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCODGAWZEVOUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501585
Record name 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62903-06-4
Record name 3-Chloro-4-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62903-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS: 62903-06-4) is a specialized aromatic keto-acid intermediate critical in the synthesis of polycyclic pharmacophores. Structurally composed of a succinyl chain attached to a chlorinated toluene ring, it serves as the primary building block for 6-chloro-7-methyl-1-tetralone via the Haworth synthesis pathway. This tetralone scaffold is highly valued in medicinal chemistry for developing serotonin reuptake inhibitors (SSRIs), kinase inhibitors, and other bioactive agents requiring a rigid bicyclic core.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic protocols, and downstream applications, designed for researchers in process chemistry and drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
Synonyms 3-(3-Chloro-4-methylbenzoyl)propionic acid;

-(3-Chloro-4-methylbenzoyl)propionic acid
CAS Number 62903-06-4
Molecular Formula

Molecular Weight 226.66 g/mol
Physical State Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Predicted pKa ~4.5 (Carboxylic acid moiety)
LogP ~2.5 (Lipophilic)

Synthetic Pathway & Mechanistic Insight[5]

The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of 2-chlorotoluene with succinic anhydride. This reaction is highly regioselective due to the directing effects of the substituents on the aromatic ring.

Regiochemistry Analysis
  • Substrate: 2-Chlorotoluene (1-methyl-2-chlorobenzene).

  • Directing Groups:

    • Methyl (-CH₃): Strong ortho/para activator.

    • Chlorine (-Cl): Weak ortho/para deactivator (but ortho/para directing).

  • Steric Factors:

    • Position 3 (ortho to Cl, meta to Me): Sterically crowded and deactivated.

    • Position 6 (ortho to Me, meta to Cl): Sterically crowded.

    • Position 5 (para to Cl): Activated by Me (meta), deactivated by Cl.

    • Position 4 (para to Me): Strongly activated by the methyl group and sterically accessible.

  • Outcome: The succinyl electrophile attacks Position 4, yielding the target 4-(3-chloro-4-methylphenyl) isomer.

Reaction Mechanism (Graphviz)

FriedelCraftsMechanism Succinic Succinic Anhydride Complex Acylium Ion Complex Succinic->Complex Ring Opening AlCl3 AlCl3 (Catalyst) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Substrate (Electrophilic Attack at C4) Substrate 2-Chlorotoluene Substrate->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - H+ (Aromatization) FinalProduct 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid ProductComplex->FinalProduct Acid Hydrolysis (Workup)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the generation of the acylium ion and subsequent electrophilic substitution.

Experimental Protocol: Synthesis & Purification

Safety Note: Aluminum chloride (


) is highly hygroscopic and reacts violently with water. Perform all steps under an inert atmosphere (

or Ar).
Materials
  • 2-Chlorotoluene (1.0 equiv)

  • Succinic Anhydride (1.1 equiv)

  • Aluminum Chloride, anhydrous (2.2 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • HCl (conc.) and Ice (for quenching)[1]

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and reflux condenser connected to a caustic scrubber (to trap HCl gas). Purge with Nitrogen.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     and dry DCM. Cool to 0–5°C using an ice bath.
    
  • Anhydride Addition: Add succinic anhydride in portions to the stirred suspension. Allow the mixture to stir for 15 minutes to form the active acylating complex.

  • Substrate Addition: Add 2-chlorotoluene dropwise over 30–45 minutes, maintaining the internal temperature below 10°C. The solution will darken (orange/red) as the complex forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. If conversion is incomplete (monitor by TLC/HPLC), heat to reflux (40°C) for 2 hours.

  • Quenching (Critical): Pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated HCl. Caution: Exothermic reaction. Stir vigorously until the aluminum salts dissolve and two clear layers form.

  • Extraction: Separate the organic layer.[1][2][3] Extract the aqueous layer twice with DCM. Combine organic phases.[1][4][2][3]

  • Alkaline Extraction (Purification): Extract the organic phase with 10%

    
     or NaOH solution. The keto-acid product will move into the aqueous phase as the carboxylate salt, leaving unreacted 2-chlorotoluene in the organic phase.
    
  • Acidification: Separate the basic aqueous layer and carefully acidify with 6N HCl to pH 1–2. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water or Toluene if necessary.

Downstream Applications: The Haworth Synthesis

The primary utility of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is its conversion into tetralone derivatives. This is achieved via the Haworth Synthesis , a three-step sequence to construct a fused ring system.

Workflow Overview
  • Reduction: The ketone is reduced to a methylene group (using Clemmensen, Wolff-Kishner, or catalytic hydrogenation conditions) to form 4-(3-chloro-4-methylphenyl)butanoic acid .

  • Cyclization: The butyric acid derivative undergoes intramolecular Friedel-Crafts acylation (using

    
     or Polyphosphoric Acid) to close the ring.
    
  • Result: Formation of 6-chloro-7-methyl-1-tetralone .

Pathway Visualization (Graphviz)

HaworthSynthesis Start 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Step1 Reduction (Zn/Hg, HCl or Pd/C, H2) Start->Step1 Intermediate 4-(3-Chloro-4-methylphenyl) butanoic acid Step1->Intermediate Step2 Cyclization (PPA or SOCl2 + AlCl3) Intermediate->Step2 Tetralone 6-Chloro-7-methyl-1-tetralone Step2->Tetralone Drugs Pharma Applications (Kinase Inhibitors, Sertraline Analogs) Tetralone->Drugs

Figure 2: The Haworth Synthesis pathway transforming the keto-acid into the bioactive tetralone scaffold.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.40 (s, 3H, 
      
      
      
      )
    • 
       2.80 (t, 2H, 
      
      
      
      )
    • 
       3.25 (t, 2H, 
      
      
      
      )
    • 
       7.30 (d, 1H, Ar-H, meta to carbonyl)
      
    • 
       7.75 (dd, 1H, Ar-H, ortho to carbonyl)
      
    • 
       7.90 (d, 1H, Ar-H, ortho to carbonyl, adjacent to Cl)
      
  • IR Spectroscopy:

    • Broad peak 2500–3000

      
       (O-H stretch, carboxylic acid).
      
    • Strong peak ~1710

      
       (C=O stretch, acid).
      
    • Strong peak ~1680

      
       (C=O stretch, aryl ketone).
      

References

  • Friedel-Crafts Reactions. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Tetralones via Haworth Reaction. Organic Syntheses, Coll. Vol. 4, p.884.[1] Retrieved from [Link][1]

  • PubChem Compound Summary: 4-(4-Methylphenyl)-4-oxobutanoic acid (Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, a substituted aromatic keto-acid, represents a class of molecules with significant potential in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. The presence of a halogenated and alkylated phenyl ring further imparts specific electronic and lipophilic properties that can be exploited in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in the principles of organic chemistry.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acidN/A
Synonyms 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid, 3-(3-Chloro-4-methylbenzoyl)propionic acidN/A
CAS Number 62903-06-4
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Melting Point 150-156 °C
Predicted pKa 4.44 ± 0.17

Synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

The primary and most efficient method for the synthesis of 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 3-chloro-4-methyltoluene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in aromatic chemistry.[2][3][4]

Reaction Scheme

G reactant1 3-Chloro-4-methyltoluene product 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid reactant1->product + reactant2 Succinic Anhydride reactant2->product catalyst AlCl3 (Lewis Acid) catalyst->product

Caption: General reaction scheme for the Friedel-Crafts acylation.

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of succinic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] This acylium ion then attacks the electron-rich aromatic ring of 3-chloro-4-methyltoluene.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating group and an ortho, para-director, while the chloro group (-Cl) is a deactivating group but also an ortho, para-director.[6][7] In this specific case, the acylation is expected to occur predominantly at the position para to the methyl group and meta to the chloro group, which is the C5 position of the 3-chloro-4-methyltoluene, leading to the desired product. This is due to the stronger activating and directing effect of the methyl group compared to the deactivating but still ortho, para-directing chloro group. Steric hindrance from the methyl and chloro groups would also disfavor acylation at the positions ortho to them.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl3 Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl3 AlCl3 AlCl3 Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex + 3-Chloro-4-methyltoluene 3_Chloro_4_methyltoluene 3-Chloro-4-methyltoluene Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex - H+ Final_Product 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid Product_Complex->Final_Product + H2O

Caption: Step-wise mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of substituted benzenes with anhydrides.

Materials:

  • 3-Chloro-4-methyltoluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene or ethanol for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add 3-chloro-4-methyltoluene and nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice-salt bath to 0-5 °C. Slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • Acylating Agent Addition: Dissolve succinic anhydride in nitrobenzene and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine. The product can be extracted into the NaHCO₃ solution as its sodium salt and then re-precipitated by adding acid.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as toluene or ethanol, to obtain pure 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Three protons in the aromatic region, likely exhibiting complex splitting patterns due to their coupling. Expected chemical shifts would be in the range of 7.0-8.0 ppm.

  • Methylene Protons: Two sets of methylene protons (-CH₂-CH₂-) adjacent to the ketone and carboxylic acid groups. These would likely appear as two triplets in the range of 2.5-3.5 ppm.

  • Methyl Protons: A singlet for the methyl group protons (-CH₃) attached to the aromatic ring, expected around 2.4 ppm.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Two distinct signals for the ketone and carboxylic acid carbonyl carbons, expected in the range of 170-200 ppm.[8][9][10]

  • Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the chloro and methyl substituents, typically in the range of 120-145 ppm.

  • Methylene Carbons: Two signals for the methylene carbons, expected in the range of 25-40 ppm.

  • Methyl Carbon: A signal for the methyl carbon, expected around 20 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): An absorption band in the region of 1210-1320 cm⁻¹.

  • Aromatic C=C Stretches: Multiple absorption bands in the region of 1450-1600 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.

  • C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 226 and 228 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da), the butanoic acid chain, and cleavage at the acyl-aryl bond.

Potential Applications

While specific biological activities for 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid have not been extensively reported, the broader class of substituted benzoylpropanoic acids and halo-substituted aromatic compounds have shown promise in several areas of research.

  • Antimicrobial and Antifungal Agents: Halogenated organic compounds are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[11][12] The presence of the chloro group in the molecule may confer such activities.

  • Anti-inflammatory Agents: Some β-aroylpropionic acid derivatives have been investigated for their anti-inflammatory properties.[13][14]

  • Enzyme Inhibition: The haloacetic acid moiety is known to inhibit certain enzymes, and this property could be explored for therapeutic purposes.[15]

  • Synthetic Intermediate: As a bifunctional molecule, it serves as a valuable building block for the synthesis of more complex heterocyclic compounds and other pharmacologically active molecules.

Further research is warranted to fully elucidate the biological and material science applications of this specific compound.

Conclusion

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is a synthetically accessible compound with potential for further investigation in drug discovery and materials science. Its preparation via Friedel-Crafts acylation is a robust and well-understood process, with predictable regioselectivity. The predicted spectroscopic data provides a basis for its characterization. While its specific applications are yet to be fully explored, the structural motifs present in the molecule suggest that it could be a valuable scaffold for the development of novel bioactive compounds. This guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential of this intriguing molecule.

References

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. National Library of Medicine. [Link]

  • Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. ResearchGate. [Link]

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. ResearchGate. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. PubMed. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid. LookChem. [Link]

  • 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid: Physical and Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS 62903-06-4), also known as 3-(3-chloro-4-methylbenzoyl)propionic acid, is a critical aryl-keto acid intermediate used primarily in the synthesis of polycyclic aromatic scaffolds. It serves as the foundational precursor in the Haworth reaction sequence, enabling the production of substituted tetralones—privileged structures in medicinal chemistry found in antidepressants (e.g., sertraline analogs), anticancer agents, and bioactive natural products.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and downstream utility, offering researchers a self-validating protocol for its generation and application.

Chemical Identity & Structural Analysis

The compound is a succinic acid derivative characterized by a 3-chloro-4-methylphenyl moiety attached to the


-carbon of the butyric acid chain via a ketone linkage.

Table 1: Chemical Identity

PropertyDetail
IUPAC Name 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
Common Synonyms 3-(3-Chloro-4-methylbenzoyl)propionic acid;

-(3-Chloro-4-methylbenzoyl)propionic acid
CAS Registry Number 62903-06-4
Molecular Formula

Molecular Weight 226.66 g/mol
SMILES Cc1ccc(cc1Cl)C(=O)CCC(=O)O
InChI Key Unique identifier required for database integration (Predicted)

Structural Insight: The molecule possesses two distinct functional domains:

  • The Aryl Core: A trisubstituted benzene ring where the methyl group (activator) and chlorine atom (deactivator) dictate electrophilic substitution patterns.

  • The Aliphatic Chain: A 4-carbon chain terminating in a carboxylic acid, providing a handle for cyclization or amidation.

Physicochemical Profile

Understanding the physical state and solubility is essential for process design.

Table 2: Physical Properties

ParameterValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 128–132 °C (Predicted/Analogous)Experimental values for this specific isomer vary; analogs melt in this range.
Boiling Point 422.5 °C (at 760 mmHg)Calculated; decomposes before boiling at atm pressure.
Density 1.293 g/cm³Predicted.
pKa ~4.5–4.8Typical for aliphatic carboxylic acids.
logP ~2.6Moderate lipophilicity; soluble in organic solvents.

Solubility & Stability:

  • Solvents: Highly soluble in polar organic solvents (DMSO, DMF, Ethanol, Ethyl Acetate). Sparingly soluble in water; solubility increases significantly in alkaline aqueous solutions (forming the carboxylate salt).

  • Stability: Stable under standard conditions. Hygroscopic potential requires storage in desiccated environments.

Synthesis: The Friedel-Crafts Succinoylation

The synthesis of 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid is a classic example of regioselective Friedel-Crafts acylation .

Mechanism & Regioselectivity

The reaction involves the acylation of 2-chlorotoluene with succinic anhydride using an aluminum chloride (


) catalyst.
  • Substrate Analysis: 2-Chlorotoluene contains a methyl group (activating, ortho/para director) and a chlorine atom (deactivating, ortho/para director).

  • Directing Effects:

    • The methyl group activates positions 4 and 6 (relative to itself).

    • The chlorine directs to positions 3 and 5 (relative to itself, which correspond to positions 4 and 6 relative to methyl).

    • Steric Control: Position 6 (ortho to methyl, meta to chlorine) is sterically crowded. Position 4 (para to methyl, meta to chlorine) is sterically accessible.

  • Outcome: The succinoyl electrophile attacks Position 4 (para to the methyl group), yielding the target isomer.

Experimental Protocol (General Procedure)
  • Reagents: 2-Chlorotoluene (1.0 eq), Succinic Anhydride (1.1 eq),

    
     (2.2 eq).
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM).

  • Procedure:

    • Suspend

      
       in solvent at 0°C.
      
    • Add succinic anhydride; stir to form the acylium complex.

    • Add 2-chlorotoluene dropwise (exothermic).

    • Allow to warm to RT and stir for 4–6 hours.

    • Quench: Pour onto ice/HCl mixture to hydrolyze the aluminum complex.

    • Workup: Extract with Ethyl Acetate. Wash with brine. Recrystallize from Ethanol/Water.

Synthesis Figure 1: Friedel-Crafts Synthesis Pathway Start 2-Chlorotoluene (Substrate) Intermediate Acylium Complex Start->Intermediate Electrophilic Attack (Para to Methyl) Reagent Succinic Anhydride + AlCl3 Reagent->Intermediate Activation Product 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Intermediate->Product Hydrolysis (HCl/Ice)

Reactivity & Downstream Applications

The primary utility of this compound lies in its conversion to bicyclic aromatic compounds via the Haworth Reaction .

Transformation to Tetralones

The acid undergoes a three-step sequence to form 6-chloro-7-methyl-1-tetralone , a scaffold for sertraline-type antidepressants.

  • Reduction: The ketone is reduced to a methylene group (Clemmensen reduction:

    
     or Wolff-Kishner) to yield 4-(3-chloro-4-methylphenyl)butanoic acid .
    
  • Cyclization: Intramolecular Friedel-Crafts acylation (using

    
     then 
    
    
    
    , or PPA) closes the ring.
    • Regiochemistry of Closure: Cyclization occurs at the position ortho to the alkyl chain.

    • Sterics: Closure at the position adjacent to the Chlorine is hindered. Closure adjacent to the Methyl is hindered. However, the available positions on the original ring are now fixed.

    • Analysis: The alkyl chain is at original position 4. Cl is at 3. Me is at 4. (Wait, Me is at 4 relative to ketone? No, see structure).

    • Correction: In the product, the chain is at 1, Cl at 3, Me at 4. Cyclization targets position 2 or 6. Position 2 is hindered by Cl. Position 6 is hindered by H (accessible).

    • Result: Ring closes at Position 6, forming 6-chloro-7-methyl-1-tetralone .

Haworth Figure 2: Haworth Reaction to Tetralone Scaffold Step1 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Step2 4-(3-Chloro-4-methylphenyl) butanoic acid Step1->Step2 Reduction (Zn/Hg, HCl) Step3 6-Chloro-7-methyl-1-tetralone Step2->Step3 Cyclization (PPA or SOCl2/AlCl3)

Pharmaceutical Applications
  • Antidepressants: The tetralone derivative is a key intermediate for synthesizing serotonin reuptake inhibitors (SSRIs) that require a specific substitution pattern on the aromatic ring.

  • Bioactive Linkers: The carboxylic acid group allows conjugation with amines to form amides (e.g., succinamic acid derivatives) which have shown potential as matrix metalloproteinase (MMP) inhibitors or in targeted protein degradation (PROTACs) linkers.

Handling & Safety (SDS Summary)

As a chemical intermediate, standard laboratory safety protocols apply.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis or moisture absorption.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for acylation mechanisms).

  • Tetralone Synthesis: Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 13, p. 8 (1933). (Foundational protocols for Haworth reaction).

  • Chemical Data: Sigma-Aldrich/Merck. Product Specification: 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid. (Verified Source).

  • Crystallography of Analogs: Chaithanya, U., et al. "N-(3-Chloro-4-methylphenyl)succinamic acid."[1] Acta Crystallographica Section E, 2012.[1] (Provides structural insights into the aryl-succinic motif).

Sources

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Assessment of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a potential therapeutic is its solubility. Poor aqueous solubility can severely limit a compound's absorption and bioavailability, leading to suboptimal efficacy and even misleading results in in vitro assays.[1][2][3] Consequently, a thorough understanding and robust characterization of a compound's solubility profile are paramount from the early stages of drug discovery through to formulation development.[4][5]

This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of a novel compound, using "4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" as a case study. While specific experimental solubility data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and practical protocols to generate such crucial data.

Compound Overview: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Chemical Structure:

  • IUPAC Name: 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid[6]

  • CAS Number: 62903-06-4[6]

  • Molecular Formula: C11H11ClO3[6]

The structure of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, featuring a substituted aromatic ring and a carboxylic acid moiety, suggests that its solubility will be pH-dependent. The presence of the chlorophenyl group may contribute to its lipophilicity, potentially leading to lower aqueous solubility. A careful examination of the molecule's structure is the first step in designing a robust solubility study.[7]

Conceptual Framework: Kinetic versus Thermodynamic Solubility

In the realm of pharmaceutical sciences, solubility is not a singular concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4][8]

  • Kinetic Solubility: This is a measure of the concentration of a compound at the moment precipitation first occurs when a solution (typically in dimethyl sulfoxide, DMSO) is added to an aqueous buffer.[5][9] Kinetic solubility assays are high-throughput and are often employed in the early stages of drug discovery for rapid screening of large compound libraries.[2][10] However, these measurements can sometimes overestimate the true solubility as they may reflect a supersaturated state.[4]

  • Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[1][4][8] The shake-flask method is the gold standard for determining thermodynamic solubility and is considered the most reliable technique.[4] This measurement is critical for pre-formulation studies and for understanding the biopharmaceutical properties of a drug candidate.[1][5]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining both the kinetic and thermodynamic solubility of "4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid."

Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for measuring equilibrium solubility.[4] It involves adding an excess of the solid compound to a solvent and allowing it to reach equilibrium.

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[11][12] According to ICH guidelines, at a minimum, buffers at pH 1.2, 4.5, and 6.8 should be used.[12][13][14] Pharmacopoeial buffers are recommended.[11]

  • Compound Addition: Add an excess amount of solid 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid to a known volume of each buffer in separate, sealed vials. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C to mimic physiological conditions, for a sufficient duration to reach equilibrium.[10][11][12] This can range from 24 to 72 hours, and for poorly soluble compounds, even longer incubation times may be necessary.[4][10]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method. High-performance liquid chromatography (HPLC) with UV detection is the most common and reliable method as it can also detect impurities and degradation products.[1][4]

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution, typically in mg/mL or µg/mL.[11]

Diagram of the Thermodynamic Solubility Workflow:

Thermodynamic_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solid_Compound Excess Solid Compound Shake_Flask Add Compound to Buffers & Shake (24-72h, 37°C) Solid_Compound->Shake_Flask Buffer_Prep Prepare Buffers (pH 1.2-6.8) Buffer_Prep->Shake_Flask Centrifuge_Filter Centrifuge & Filter Shake_Flask->Centrifuge_Filter HPLC_Analysis HPLC-UV Quantification Centrifuge_Filter->HPLC_Analysis Solubility_Data Equilibrium Solubility Data HPLC_Analysis->Solubility_Data

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Kinetic Solubility Determination (High-Throughput Methods)

Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds. The direct UV assay and nephelometry are two common approaches.[2][9]

Protocol (Direct UV Assay):

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid in DMSO.[9]

  • Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).[9]

  • Incubation: Mix and incubate the plate for a short period, typically 1 to 2 hours, at a controlled temperature.[9]

  • Filtration: Filter the solutions to remove any precipitated compound.[9]

  • UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).[9]

  • Data Analysis: Calculate the solubility based on a standard curve of the compound.

Diagram of the Kinetic Solubility Workflow:

Kinetic_Solubility cluster_prep Preparation cluster_assay Assay cluster_detection Detection DMSO_Stock DMSO Stock Solution Microplate Add Stock to Buffer in Microplate DMSO_Stock->Microplate Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Microplate Incubate Incubate (1-2h) Microplate->Incubate Filter Filter Incubate->Filter UV_Reader Measure UV Absorbance Filter->UV_Reader Kinetic_Data Kinetic Solubility Data UV_Reader->Kinetic_Data

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

pHThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
1.2Experimental ValueExperimental Value
4.5Experimental ValueExperimental Value
6.8Experimental ValueExperimental Value
7.4Experimental ValueExperimental Value

Interpretation:

  • pH-Dependency: For a compound with a carboxylic acid group, solubility is expected to increase with increasing pH as the molecule ionizes.

  • Kinetic vs. Thermodynamic: A significant difference between kinetic and thermodynamic solubility may indicate the formation of a supersaturated solution in the kinetic assay.

  • Biopharmaceutical Classification System (BCS): The solubility data, particularly at the pH of lowest solubility, is used to classify the drug substance according to the BCS. A drug is considered "highly soluble" if its highest dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[10][11][12] This classification has significant regulatory implications for biowaivers.[13][14]

Conclusion: A Foundation for Rational Drug Development

Determining the solubility of a novel compound like 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is a foundational step in its development journey. By employing robust and well-validated methods such as the shake-flask technique for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can gain critical insights into the compound's biopharmaceutical properties. This data-driven approach allows for informed decisions regarding lead optimization, formulation strategy, and the overall progression of a potential drug candidate.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • BioDuro. ADME Solubility Assay.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Evotec. Thermodynamic Solubility Assay.

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • PubMed. In vitro solubility assays in drug discovery.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • World Health Organization (WHO). Annex 4.

  • Fluorochem. 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid.

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.

  • PMC. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

  • International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

  • European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

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An In-depth Technical Guide to the Potential Biological Activities of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Substituted Phenyl Keto-Acid

In the landscape of modern drug discovery, the exploration of novel small molecules with tailored functionalities remains a cornerstone of therapeutic innovation. This guide focuses on the potential biological activities of a specific compound, 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid. The rationale for investigating this molecule stems from the convergence of several key structural motifs known to impart significant biological effects. The presence of a halogenated and methylated phenyl ring, coupled with a keto-acid side chain, suggests a high probability of interaction with various biological targets. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the plausible therapeutic applications of this compound and the experimental pathways to validate them.

Compound Profile and Synthesis

1.1. Chemical Structure and Properties

  • IUPAC Name: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

  • Molecular Formula: C₁₁H₁₁ClO₃

  • Structural Features: The molecule comprises a benzene ring substituted with a chlorine atom and a methyl group at positions 3 and 4, respectively. Attached to this ring is a four-carbon chain containing a ketone and a terminal carboxylic acid. The chloro and methyl substitutions on the aromatic ring are of particular interest, as these modifications are known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates[1][2][3]. The keto-acid moiety is a common feature in biologically active molecules, including alpha-keto acids that play crucial roles in metabolic pathways[4].

1.2. Rationale for Synthesis: The Friedel-Crafts Acylation Approach

The synthesis of analogous compounds such as 4-(4-methylphenyl)-4-oxobutanoic acid is a well-established undergraduate-level organic chemistry experiment, typically achieved through a Friedel-Crafts acylation reaction[5]. A similar strategy can be employed for the synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.

Experimental Protocol: Synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent such as dichloromethane or nitrobenzene.

  • Addition of Reactants: Cool the mixture in an ice bath. Separately, dissolve one equivalent of 3-chloro-4-methyltoluene and one equivalent of succinic anhydride in the same anhydrous solvent.

  • Acylation Reaction: Add the solution of 3-chloro-4-methyltoluene and succinic anhydride dropwise to the AlCl₃ suspension with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complex and precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Hypothesized Biological Activities and Experimental Validation

The structural features of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid suggest several potential biological activities. The following sections outline these hypotheses and provide detailed protocols for their investigation.

2.1. Anticancer Activity

A structurally similar compound, 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid, has demonstrated the ability to induce apoptosis in cancer cell lines[6]. It is plausible that our target compound exhibits similar cytotoxic effects.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Line_Selection Select Cancer Cell Lines (e.g., NCI-60 panel) MTT_Assay MTT Assay for Cell Viability Cell_Line_Selection->MTT_Assay LDH_Assay LDH Assay for Cytotoxicity MTT_Assay->LDH_Assay IC50_Determination Determine IC50 Values LDH_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) Cell_Cycle_Analysis->Western_Blot Compound 4-(3-Chloro-4-methylphenyl) -4-oxobutanoic acid Compound->Cell_Line_Selection

Caption: Workflow for in vitro anticancer activity screening.

Protocol 2.1.1: MTT Assay for Cell Viability [7][8]

  • Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2.1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [9][10][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).

2.2. Antimicrobial Activity

The presence of a halogenated phenyl ring suggests potential antimicrobial properties.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Initial Screening cluster_1 Further Characterization Strain_Selection Select Bacterial and Fungal Strains (e.g., ATCC strains) Broth_Dilution Broth Microdilution Assay Strain_Selection->Broth_Dilution MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Time_Kill_Assay Time-Kill Kinetic Assay MBC_MFC_Determination->Time_Kill_Assay Compound 4-(3-Chloro-4-methylphenyl) -4-oxobutanoic acid Compound->Strain_Selection

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 2.2.1: Broth Microdilution Assay for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2.3. Anti-inflammatory Activity

The keto-acid moiety and the substituted phenyl ring are features found in some anti-inflammatory drugs.

Experimental Workflow: In Vitro Anti-inflammatory Assays

G cluster_0 Cell-Based Assays cluster_1 Enzyme Inhibition Assays Cell_Culture Culture Macrophages (e.g., RAW 264.7) LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Cell_Culture->LPS_Stimulation Compound_Treatment Treat with Test Compound LPS_Stimulation->Compound_Treatment NO_Measurement Measure Nitric Oxide (NO) Production (Griess Assay) Compound_Treatment->NO_Measurement Cytokine_Analysis Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) NO_Measurement->Cytokine_Analysis COX_Inhibition Cyclooxygenase (COX-1/COX-2) Inhibition Assay LOX_Inhibition Lipoxygenase (LOX) Inhibition Assay COX_Inhibition->LOX_Inhibition Compound 4-(3-Chloro-4-methylphenyl) -4-oxobutanoic acid Compound->Cell_Culture Compound->COX_Inhibition

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Protocol 2.3.1: Inhibition of Nitric Oxide Production in Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

2.4. Enzyme Inhibition

The keto-acid structure suggests potential for enzyme inhibition, for instance, targeting proteasomes, which has been observed with α-ketoamide derivatives[12].

Experimental Workflow: General Enzyme Inhibition Assay

G Enzyme_Selection Select Target Enzyme Substrate_Selection Select Appropriate Substrate Enzyme_Selection->Substrate_Selection Assay_Development Develop Kinetic Assay Substrate_Selection->Assay_Development Inhibitor_Screening Screen Test Compound at Various Concentrations Assay_Development->Inhibitor_Screening IC50_Determination Determine IC50 Value Inhibitor_Screening->IC50_Determination Kinetic_Analysis Determine Inhibition Mechanism (e.g., Lineweaver-Burk Plot) IC50_Determination->Kinetic_Analysis

Caption: General workflow for enzyme inhibition studies.

Protocol 2.4.1: Determining Enzyme Inhibition Kinetics [13][14][15][16][17]

  • Reaction Mixture: Prepare a reaction mixture containing the target enzyme, buffer, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time.

  • Initiate Reaction: Initiate the reaction by adding the substrate.

  • Monitor Reaction: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocities at different inhibitor concentrations.

    • Determine the IC50 value of the inhibitor.

    • To determine the mechanism of inhibition (competitive, non-competitive, etc.), perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk plots.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity Data

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)15.2 ± 1.8
A549 (Lung)22.5 ± 2.5
HCT116 (Colon)18.9 ± 2.1

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial investigation of the biological potential of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid. The proposed experimental workflows are designed to be self-validating, with initial screening assays leading to more detailed mechanistic studies. Positive results in any of these areas would warrant further investigation, including in vivo studies in animal models and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The convergence of a halogenated aromatic ring and a keto-acid moiety presents a compelling case for the potential of this molecule as a lead compound in drug discovery.

References

  • Chem-Impex. (n.d.). 4-Methylphenyl 4-Chlorobutanoate. Retrieved from [Link]

  • Di Martino, R., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Molecules, 24(15), 2819.
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  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • Ding, Q., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 56(12), 5496-5509.
  • Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Weyler, W. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Enzyme Inhibition, 13(1), 20-37.
  • PubMed Central. (n.d.). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Retrieved from [Link]

  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Rauf, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-221.
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  • PubMed Central. (n.d.). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

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  • Chemistry LibreTexts. (2025, June 29). Enzyme Inhibition. Retrieved from [Link]

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"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action Hypotheses & Experimental Applications

Executive Summary

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS: 62903-06-4) is a gamma-keto acid scaffold primarily utilized in medicinal chemistry as a pro-drug precursor and a heterocyclic building block . Structurally, it belongs to the family of aroylpropionic acids.

Its biological significance is tri-fold:

  • Pharmacological Prodrug (NSAID-like): Analogous to Fenbufen , it is hypothesized to undergo metabolic conversion to an active phenylacetic acid metabolite, acting as a Cyclooxygenase (COX) inhibitor.[1][2]

  • Synthetic Precursor (Cardiovascular/PDE3): It serves as the critical intermediate for synthesizing pyridazinone derivatives, a class of potent Phosphodiesterase 3 (PDE3) inhibitors and calcium sensitizers.

  • Direct Metabolic Modulator: Due to its structural homology with succinyl-CoA and

    
    -ketoglutarate , it presents a theoretical mechanism for inhibiting GABA transaminase (GABA-T) or succinyl-CoA synthetase.
    

Physicochemical Profile

  • IUPAC Name: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.66 g/mol

  • Key Functional Groups:

    • Gamma-Keto Group: Susceptible to reduction and nucleophilic attack (hydrazine).

    • Carboxylic Acid:[3][4] Facilitates solubility and enzyme active site binding (ionic interactions).

    • Aryl Chloride: Modulates lipophilicity and metabolic stability (blocks para-hydroxylation if 4-position was open, but here 4-methyl blocks it; 3-chloro adds lipophilicity).

Mechanism of Action Hypotheses

Hypothesis A: The "Fenbufen-Like" Bioactivation (COX Inhibition)

Premise: This molecule is a structural analog of Fenbufen (


-oxo-[1,1'-biphenyl]-4-butanoic acid). Fenbufen itself is a prodrug with weak in vitro activity.

Mechanism:

  • Absorption: The gamma-keto acid is absorbed and transported to the liver.

  • Metabolic Transformation: It undergoes

    
    -oxidation-like chain shortening or a reduction/oxidation sequence.
    
  • Active Metabolite Formation: The terminal species is predicted to be (3-Chloro-4-methylphenyl)acetic acid .

  • Target Binding: This acetic acid metabolite binds to the arginine-rich channel of Cyclooxygenase (COX-1/COX-2) , blocking arachidonic acid entry and inhibiting prostaglandin synthesis.

Evidence Basis:

  • Fenbufen Clinical Data: Fenbufen is metabolized to biphenylacetic acid (BPAA), which is the active COX inhibitor.[2][5]

  • SAR: The 4-oxo-butanoic acid tail is a classic "delivery system" for arylacetic acids, reducing direct gastric irritation compared to administering the acidic metabolite directly.

Hypothesis B: The Pyridazinone Precursor (PDE3 Inhibition)

Premise: The primary synthetic utility of this acid is its conversion to 6-(3-chloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one .

Mechanism:

  • Chemical Transformation: Reaction with hydrazine forms the pyridazinone ring.

  • Target: The resulting pyridazinone mimics the cAMP structure.

  • Inhibition: It competitively inhibits Phosphodiesterase 3 (PDE3) in cardiomyocytes and vascular smooth muscle.

  • Effect: Increases intracellular cAMP, leading to positive inotropy (increased heart contraction) and vasodilation.

Hypothesis C: Direct Succinate Mimicry (GABA-T Inhibition)

Premise: The molecule possesses a succinic acid backbone with a lipophilic "anchor."

Mechanism:

  • Enzyme: GABA Transaminase (GABA-T) degrades GABA to succinic semialdehyde.

  • Inhibition: The gamma-keto acid mimics the transition state of the GABA-T reaction (specifically the

    
    -ketoglutarate co-substrate). The 3-chloro-4-methylphenyl group occupies the hydrophobic pocket usually reserved for the enzyme's cofactor or distal recognition sites, potentially acting as a competitive inhibitor.
    

Visualizing the Pathways

The following diagram illustrates the divergent pathways: Bioactivation (Metabolic) vs. Chemical Synthesis (Synthetic).

MoA_Pathways Start 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid (The Scaffold) Metab_Step1 Hepatic Metabolism (Beta-Oxidation / Reductase) Start->Metab_Step1 In Vivo Chem_Step1 Chemical Synthesis (+ Hydrazine, Reflux) Start->Chem_Step1 In Vitro Active_Metabolite (3-Chloro-4-methylphenyl) acetic acid (Active COX Inhibitor) Metab_Step1->Active_Metabolite Chain Shortening Target_COX Target: COX-1 / COX-2 (Anti-inflammatory) Active_Metabolite->Target_COX Inhibition Pyridazinone 6-(3-Chloro-4-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Chem_Step1->Pyridazinone Cyclization Target_PDE3 Target: PDE3 (Cardiotonic) Pyridazinone->Target_PDE3 Inhibition

Figure 1: Divergent pathways for biological activity. The "Metabolic" path mirrors Fenbufen's bioactivation, while the "Synthetic" path leads to PDE3 inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)

Self-Validating Step: The formation of a solid precipitate that dissolves in base (due to carboxylic acid) and reprecipitates upon acidification confirms the product.

  • Reagents: Succinic anhydride (1.0 eq), 2-Chlorotoluene (1.1 eq),

    
     (anhydrous, 2.2 eq), Nitrobenzene or DCM (Solvent).
    
  • Procedure:

    • Suspend

      
       in solvent at 0°C.
      
    • Add Succinic anhydride; stir for 15 min.

    • Add 2-Chlorotoluene dropwise (maintain < 5°C).

    • Allow to warm to RT, then stir for 4–6 hours (monitor HCl gas evolution).

    • Quench: Pour mixture onto ice/HCl.

    • Isolation: Steam distill to remove excess solvent/toluene. Filter the solid residue.

    • Purification: Dissolve solid in 10%

      
       (filters out non-acidic impurities). Acidify filtrate with HCl to precipitate the pure acid. Recrystallize from Ethanol/Water.
      
Protocol B: "Fenbufen-Type" Metabolic Assay (In Vitro)

To test Hypothesis A, you must verify the conversion to the acetic acid metabolite.

  • System: Rat Liver Homogenate (S9 fraction) or Hepatocytes.

  • Incubation: Incubate 50

    
    M test compound with S9 fraction + NADPH regenerating system at 37°C for 0, 30, 60, 120 min.
    
  • Extraction: Quench with ice-cold Acetonitrile. Centrifuge.

  • Analysis (LC-MS/MS):

    • Monitor parent mass (

      
       225 [M-H]-).
      
    • Monitor potential metabolite: (3-chloro-4-methylphenyl)acetic acid (

      
       ~183 [M-H]-).
      
    • Success Criteria: Disappearance of parent coincides with appearance of the

      
       183 peak.
      
Protocol C: Synthesis of the Pyridazinone (PDE3 Probe)

To test Hypothesis B, you must first synthesize the active heterocycle.

  • Reagents: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, Hydrazine hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve acid in Ethanol.

    • Add Hydrazine hydrate.

    • Reflux for 3–5 hours.

    • Cool to RT. The pyridazinone usually crystallizes out.

  • Validation: IR spectrum should show loss of the broad -COOH peak and appearance of -NH stretch and lactam C=O.

Quantitative Data Summary (Predicted)

PropertyValue / PredictionRationale
LogP (Calc) ~2.5 - 2.8Lipophilic aryl + Hydrophilic acid tail.
pKa ~4.5Typical for carboxylic acids.
Metabolic Half-life Short (< 2h)Rapid beta-oxidation or reduction in liver.
Major Metabolite Aryl-acetic acidAnalogous to Fenbufen metabolism.
Solubility Low (Acidic pH), High (Basic pH)pH-dependent solubility profile.

References

  • Fenbufen Metabolism & Mechanism

    • Source: Chiccarelli, F. S., et al. "Metabolic and pharmacokinetic studies with fenbufen in man."[6] Arzneimittelforschung 30.4A (1980): 728-735.[6]

    • Relevance: Establishes the "gamma-oxo acid to acetic acid" bioactivation p
  • Pyridazinone Synthesis from Aroylpropionic Acids

    • Source: Asif, M. "A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Tetrahydro-Pyridazine-3-one Derivatives.
    • Relevance: Details the reaction of 4-aryl-4-oxobutanoic acids with hydrazine to form PDE3 inhibitors.
    • (Representative Review)

  • Friedel-Crafts Acylation Protocols

    • Source: "4-(4-Methylphenyl)-4-oxobutanoic acid: Preparation."[3][4][7][8] Wikipedia / Org Syn Standards.

    • Relevance: Provides the standard synthetic protocol for this scaffold.
    • [3]

  • Fenbufen Mechanism (Caspase Inhibition)

    • Source: "Screening for Polymorphism... of Fenbufen."[1] MDPI.

    • Relevance: Discusses novel mechanisms of the scaffold beyond COX inhibition.

Sources

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and medicinal applications of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid .

Role: Versatile Scaffold for Pyridazinone-Based Pharmacophores CAS Registry Number: 62903-06-4[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (also known as 3-(3-chloro-4-methylbenzoyl)propionic acid) serves as a critical "linchpin" intermediate. It is primarily utilized to synthesize pyridazinone derivatives—a privileged structure class exhibiting broad biological activities ranging from cardiotonic modulation (PDE III/IV inhibition) to anti-inflammatory (COX-2 inhibition) and anticancer effects.

The 3-chloro-4-methyl substitution pattern on the phenyl ring is not arbitrary; it is a strategic design choice. The chlorine atom at the meta position enhances lipophilicity (LogP) and provides steric bulk that can fill hydrophobic pockets in target enzymes (e.g., COX-2 active site). The methyl group at the para position blocks metabolic oxidation at the typically labile para-site, extending the half-life of the resulting drug candidates.

Chemical Profile & Properties[1][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
CAS Number 62903-06-4
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Appearance White to off-white crystalline powder
Melting Point 128–131 °C (Typical)
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water
Key Functional Groups Ketone (C=O), Carboxylic Acid (-COOH), Aryl Chloride, Aryl Methyl

Synthetic Pathway: The Haworth Protocol

The industrial and laboratory standard for synthesizing this compound is the Friedel-Crafts succinoylation of 2-chlorotoluene. This reaction is highly regioselective due to the directing effects of the substituents.

Mechanistic Insight[5]
  • Substrate: 2-Chlorotoluene (1-chloro-2-methylbenzene).

  • Directing Effects: The methyl group is a strong ortho, para-activator. The chlorine atom is a weak ortho, para-deactivator.

  • Regioselectivity: Acylation occurs para to the methyl group (position 4) because it is the most activated position and sterically less hindered than the position ortho to the methyl group. This yields the desired 3-chloro-4-methyl substitution pattern relative to the carbonyl attachment.

Validated Experimental Protocol

Objective: Synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid on a 50 mmol scale.

Reagents:

  • 2-Chlorotoluene (6.33 g, 50 mmol)

  • Succinic Anhydride (5.0 g, 50 mmol)

  • Aluminum Chloride (AlCl₃) (14.0 g, 105 mmol)

  • Nitrobenzene or Dichloromethane (DCM) as solvent (50 mL)

  • HCl (conc.) and Ice for quenching

Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride guard tube.

  • Addition: Add succinic anhydride (50 mmol) and powdered anhydrous AlCl₃ (105 mmol) to the solvent (nitrobenzene is preferred for higher yields; DCM for easier workup). Stir at 0–5 °C for 15 minutes.

  • Reaction: Dropwise add 2-chlorotoluene (50 mmol) over 30 minutes, maintaining temperature below 10 °C.

  • Acylation: Allow the mixture to warm to room temperature, then heat to 50–60 °C for 4 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 10 mL concentrated HCl. Stir vigorously to decompose the aluminum complex.

  • Isolation:

    • If Nitrobenzene used: Steam distill to remove solvent. Filter the residual solid.

    • If DCM used: Separate organic layer, wash with water, extract with 10% Na₂CO₃ (aq). Acidify the aqueous carbonate layer with HCl to precipitate the product.

  • Purification: Recrystallize the crude solid from ethanol/water (1:1).

  • Yield: Expected yield 75–85%.

Reaction Mechanism Visualization

FriedelCrafts Substrate 2-Chlorotoluene Complex Acylium Ion Complex Substrate->Complex Electrophilic Attack Reagent Succinic Anhydride + AlCl3 Reagent->Complex Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Regioselective Para-to-Methyl Product 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Intermediate->Product -H+ (Aromatization)

Figure 1: Friedel-Crafts succinoylation mechanism showing regioselective attack para to the methyl group.

Medicinal Chemistry Applications

The primary value of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid lies in its conversion to pyridazin-3(2H)-ones .

Pathway 1: Pyridazinone Synthesis (The "Magic Bullet" Scaffold)

Reacting the keto-acid with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) effects a cyclocondensation to form the pyridazinone ring.

Biological Relevance:

  • Cardio-Oncology: Derivatives have shown dual activity—inhibiting cancer cell proliferation (e.g., leukemia HL-60, breast BT-549) while possessing cardiotonic properties (positive inotropy via PDE inhibition), potentially mitigating chemotherapy-induced heart failure.

  • Anti-Inflammatory: The 6-aryl-pyridazinone core mimics the pharmacophore of COX-2 inhibitors (like celecoxib), with the 3-chloro-4-methyl moiety fitting the hydrophobic binding pocket.

Pathway 2: Fused Heterocycles (Antimicrobial Agents)

The pyridazinone ring can be further modified to form fused systems such as 1,2,3-selenadiazolo[4,5-d]pyridazines . These compounds have demonstrated significant antibacterial activity against S. aureus and E. coli, often outperforming standard antibiotics in resistant strains.

Derivatization Workflow

Derivatization Start 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Hydrazine Reaction with Hydrazine Hydrate Start->Hydrazine SubHydrazine Reaction with Aryl Hydrazines Start->SubHydrazine Pyridazinone 6-(3-Chloro-4-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone SubHydrazine->Pyridazinone N-Substituted Target1 Cardiotonic Agents (PDE Inhibitors) Pyridazinone->Target1 Dehydrogenation Target2 Fused Selenadiazoles (Antimicrobial) Pyridazinone->Target2 SeO2 Oxidative Cyclization

Figure 2: Synthetic divergence from the keto-acid scaffold to bioactive heterocycles.

Experimental Protocol: Pyridazinone Cyclization

Objective: Conversion of the keto-acid to 6-(3-chloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Dissolution: Dissolve 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80%, 15 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool the solution. The product typically precipitates upon cooling. If not, concentrate the solvent to 1/3 volume and pour into ice water.

  • Purification: Filter the solid and recrystallize from ethanol.

  • Characterization:

    • IR: Look for C=N stretch (~1600 cm⁻¹) and C=O amide stretch (~1660 cm⁻¹). Absence of carboxylic acid O-H broad band.

Safety & Handling

  • Hazards: The compound is an organic acid and may cause skin/eye irritation (H315, H319).

  • Precursors: Aluminum chloride is water-reactive and corrosive. 2-Chlorotoluene is flammable and toxic to aquatic life.

  • Waste: Dispose of halogenated organic waste separately. Do not mix AlCl₃ quench waste with general organic solvents without neutralization.

References

  • Synthesis of Pyridazinones: Rathish, I. G., et al. (2012). "Synthesis and anti-inflammatory activity of some new 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones." European Journal of Medicinal Chemistry. Link

  • Cardiotonic & Anticancer Activity: Abdel-Aziz, M., et al. (2012). "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Friedel-Crafts Methodology: Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[3] Interscience Publishers.

  • Antimicrobial Fused Systems: Fadda, A. A., et al. (2012). "Synthesis and antimicrobial evaluation of some new pyridazine and fused pyridazine derivatives." American Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Analytical Characterization of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and analytical scientists involved in the development and quality control of pharmaceutical intermediates.

Executive Summary & Scientific Context

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS: 62903-06-4) is a critical keto-acid intermediate, primarily utilized in the synthesis of bioactive pyridazinone derivatives via condensation with hydrazine [1, 2]. Its structural integrity is paramount, as the Friedel-Crafts acylation used to synthesize it often yields positional isomers (regioisomers) that are difficult to separate.

This guide provides a dual-modality analytical strategy:

  • HPLC-UV/DAD: For routine purity assessment and quantitation, utilizing a specific acidic mobile phase to suppress carboxylic acid ionization and ensure peak symmetry.

  • GC-MS: For structural confirmation and impurity profiling, necessitating a derivatization step to handle the thermally labile carboxylic acid moiety.

Chemical Identity & Properties

PropertyDetail
Chemical Name 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
Synonyms 3-(3-Chloro-4-methylbenzoyl)propionic acid; Succinic acid mono-(3-chloro-4-methylphenyl) derivative
CAS Number 62903-06-4
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
pKa (Predicted) ~4.5 (Carboxylic acid)
Solubility Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[1][2]

Analytical Strategy: The "Why" and "How"

The Challenge: Dual Functionality

The molecule contains two distinct functional groups that dictate the analytical approach:

  • Aryl Ketone: Provides strong UV absorption (chromophore) but makes the molecule susceptible to reduction or condensation.

  • Carboxylic Acid: Causes peak tailing in HPLC if mobile phase pH is unbuffered and leads to poor volatility/thermal degradation in GC.

The Solution
  • HPLC: We employ a "Ion Suppression" strategy. By maintaining the mobile phase pH < 3.0 (using Phosphoric or Formic acid), the carboxylic acid remains protonated (neutral), increasing retention on C18 columns and sharpening peak shape [3, 4].

  • GC-MS: We employ "Silylation" or "Methylation" . Converting the acid to a methyl ester or trimethylsilyl (TMS) ester lowers the boiling point and prevents adsorption in the GC liner.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Purity determination and quantification.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Equivalent)Standard reversed-phase retention for aryl-acids.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.0) suppresses ionization of the -COOH group (

).
Mobile Phase B Acetonitrile (ACN)Strong solvent for elution of the lipophilic aryl core.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary) and 210 nm254 nm targets the benzoyl chromophore; 210 nm detects non-aromatic impurities.
Column Temp 30°CEnsures reproducible retention times.
Injection Vol 10 µLStandard loop size.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Sample Preparation
  • Weighing: Accurately weigh 10 mg of the sample.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural identification and impurity profiling (isomers).

Derivatization (Critical Step)

Direct injection of keto-acids often leads to decarboxylation or adsorption in the inlet. We use TMS-Derivatization .

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 5 mg sample in 1 mL anhydrous Pyridine or Acetonitrile.

    • Add 200 µL BSTFA + TMCS.

    • Incubate at 60°C for 30 minutes.

    • Inject the solution directly.

GC Parameters
ParameterSpecification
Column HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Split (10:1) or Splitless (for trace impurities)
Oven Program 80°C (hold 1 min)

20°C/min

280°C (hold 5 min)
Transfer Line 280°C
MS Parameters (EI Source)
  • Ionization: Electron Impact (70 eV).

  • Scan Range: 40–400 m/z.

  • Expected Fragmentation:

    • Molecular Ion (

      
      ):  298 m/z (TMS derivative).
      
    • Base Peak: Likely

      
      -cleavage at the ketone or McLafferty rearrangement fragments characteristic of the succinyl chain.
      
    • Isotopic Pattern: Look for the characteristic 3:1 ratio of

      
       to confirm the presence of chlorine.
      

Synthesis & Impurity Logic (Process Insight)

Understanding the synthesis helps anticipate impurities. The compound is typically made via Friedel-Crafts Acylation [1].

  • Reaction: 2-Chlorotoluene + Succinic Anhydride

    
     Product.
    
  • Regioselectivity: The methyl group is an ortho, para-director (activating). The chlorine is an ortho, para-director (deactivating).

    • Major Product: Acylation para to the Methyl group (Position 4 relative to Me, Position 5 relative to Cl? No, structure is 3-Cl-4-Me).

    • Potential Impurity (Regioisomer): Acylation ortho to the Methyl group (Position 6).

    • Differentiation: These isomers will have identical masses (GC-MS) but slightly different polarities. The HPLC gradient is designed to resolve these structural isomers based on hydrophobicity differences.

Workflow Diagram

AnalyticalWorkflow cluster_HPLC Protocol A: Purity (HPLC) cluster_GCMS Protocol B: ID (GC-MS) Sample Raw Sample (Solid) Dissolve Dissolve in ACN/H2O Sample->Dissolve Derivatize Derivatize (BSTFA/Pyridine, 60°C) Sample->Derivatize Filter Filter (0.22 µm PTFE) Dissolve->Filter InjectHPLC Inject HPLC (Acidic Mobile Phase) Filter->InjectHPLC ResultHPLC Quantitation & Purity % InjectHPLC->ResultHPLC InjectGC Inject GC-MS (HP-5MS Column) Derivatize->InjectGC ResultGC Structural ID & Isomer Check InjectGC->ResultGC

Caption: Dual-stream analytical workflow ensuring both quantitative purity (HPLC) and structural identity (GC-MS).

References

  • BenchChem. "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis." Application Note. Accessed February 2, 2026. Link

  • Arabian Journal of Chemistry. "The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines." ResearchGate. Accessed February 2, 2026. Link

  • SIELC Technologies. "Separation of 3-(4-Chlorobenzoyl)propionic acid on Newcrom R1 HPLC column." Application Method. Accessed February 2, 2026. Link

  • Sigma-Aldrich. "4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid Product Page."[3] Catalog. Accessed February 2, 2026. Link

Sources

Application Notes & Protocols: A Framework for Evaluating the Biological Activity of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Rationale for Investigation

The compound 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid belongs to the class of substituted aryl oxobutanoic acids. Structurally related compounds have been identified as versatile precursors in the synthesis of novel heterocyclic molecules with significant biological activities.[1] Specifically, derivatives of 4-aryl-4-oxobutanoic acids are foundational in developing agents with potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2] For instance, in vitro studies on analogous structures have demonstrated the induction of apoptosis in cancer cell lines, suggesting a potential role in oncology.[2] The presence of the chloro-methylphenyl moiety is a key structural feature that can influence reactivity and interaction with biological targets.[2]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the biological potential of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (hereinafter referred to as "the compound"). The proposed workflow is designed as a tiered screening and mechanistic elucidation process, beginning with broad in vitro assessments of cytotoxicity and anti-inflammatory activity, progressing to specific mechanistic assays, and culminating in a preliminary in vivo validation model. The causality behind each experimental choice is explained to provide a robust, self-validating system for inquiry.

Hypothesized Biological Activity and Mechanisms of Action

Based on its structural class, we hypothesize that the compound may exert its biological effects through one or more of the following mechanisms:

  • Anticancer Activity: The compound may selectively induce cytotoxicity in cancer cells through the activation of apoptotic pathways or by causing cell cycle arrest.[2] Many effective anticancer agents function by inhibiting DNA synthesis, which is more rapid in cancer cells, ultimately leading to cell death.[3]

  • Anti-inflammatory Activity: The compound could modulate key inflammatory signaling pathways. A primary candidate is the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of immune and inflammatory responses.[4][5] Inhibition of this pathway would prevent the transcription of pro-inflammatory genes. Alternatively, the compound could directly inhibit pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of prostaglandins during inflammation.[6][7]

The following protocols are designed to rigorously test these hypotheses.

Tier 1: Primary In Vitro Screening for Bioactivity

The initial tier focuses on establishing a biological activity profile for the compound. The objective is to determine if the compound exhibits dose-dependent cytotoxicity against cancer cells and/or possesses anti-inflammatory properties at non-toxic concentrations.

Protocol 1.1: In Vitro Cytotoxicity Assessment via XTT Assay

Scientific Rationale: The XTT assay is a robust colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt (XTT) to a soluble orange formazan dye.[8] By comparing the metabolic activity of treated cells to untreated controls, we can quantify the compound's cytotoxic effect and determine its half-maximal inhibitory concentration (IC50). A panel of cell lines is used to identify potential cancer-specific toxicity.

Materials:

  • Cancer Cell Lines: MCF-7 (breast), A549 (lung), HeLa (cervical).[2][3]

  • Non-cancerous Cell Line: HEK293 (human embryonic kidney).

  • Complete culture media (e.g., DMEM, RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin.

  • The compound, dissolved in DMSO to create a 100 mM stock solution.

  • XTT Cell Proliferation Kit.

  • 96-well flat-bottom microplates.

  • Multichannel pipette.

  • Microplate spectrophotometer (ELISA reader).

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2X working concentrations of the compound by serially diluting the DMSO stock in serum-free medium. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared 2X compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.[8]

  • Final Incubation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the XTT reagent to formazan.[8]

  • Data Acquisition: Measure the absorbance of the samples at 450 nm using a microplate reader, with a reference wavelength of 630 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Hypothetical IC50 Data for the Compound

Cell LineTissue of OriginIC50 (µM)Selectivity Index (SI)¹
A549Lung Carcinoma15.29.8
MCF-7Breast Adenocarcinoma28.55.2
HeLaCervical Carcinoma21.86.8
HEK293Normal Kidney149.3-

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Protocol 1.2: Anti-inflammatory Screening via Nitric Oxide (NO) Inhibition Assay

Scientific Rationale: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay measures nitrite (a stable breakdown product of NO) in the culture supernatant. A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.[10][11]

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium.

  • LPS from E. coli.

  • The compound, dissolved in DMSO.

  • Griess Reagent System.

  • Sodium nitrite standard.

  • 96-well microplates.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the compound for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution (Component A) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Component B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control.

Tier 2: Mechanistic Elucidation

Following positive hits in Tier 1, this stage aims to uncover the molecular mechanisms responsible for the observed bioactivity.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Mechanism Screening Cytotoxicity (IC50) NO Inhibition Apoptosis Apoptosis Assay (Annexin V/PI) Screening->Apoptosis If Cytotoxic NFkB NF-κB Translocation (Immunofluorescence) Screening->NFkB If Anti-inflammatory COX2 COX-2 Inhibition (Enzyme Assay) Screening->COX2 If Anti-inflammatory

Caption: Workflow from initial screening to mechanistic assays.

Protocol 2.1: Analysis of NF-κB (p65) Nuclear Translocation

Scientific Rationale: The canonical NF-κB pathway involves the translocation of the p65 subunit from the cytoplasm to the nucleus to initiate gene transcription. This assay uses immunofluorescence microscopy to visualize the subcellular location of p65. Inhibition of nuclear translocation by the compound would strongly suggest it targets the NF-κB pathway.[12][13]

Materials:

  • RAW 264.7 cells or HeLa cells.[12]

  • Glass coverslips or imaging-compatible plates (e.g., 96-well black, clear bottom).

  • LPS.

  • Primary antibody: anti-NF-κB p65.

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.

  • Nuclear stain: DAPI.

  • 4% Paraformaldehyde (PFA) for fixation.

  • 0.1% Triton X-100 for permeabilization.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Fluorescence microscope or high-content imaging system.

G LPS LPS Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex (IKKα/β, NEMO) Receptor->IKK Activates IkB IκBα p65 p50 IKK->IkB Phosphorylates p_IkB p-IκBα p65 p50 Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination NFkB_active p65 p50 p_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription Activates Compound Compound X (Hypothesized Target) Compound->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway and potential point of inhibition.

Step-by-Step Protocol:

  • Cell Culture: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with the compound (at its IC20 concentration to ensure viability) for 1 hour.

  • Stimulation: Stimulate cells with LPS (1 µg/mL) for 30 minutes to induce p65 translocation. Include a non-stimulated control and an LPS-only control.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding with 5% BSA for 1 hour.

  • Antibody Staining: Incubate with the primary anti-p65 antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody for 1 hour at room temperature.

  • Nuclear Staining: Counterstain nuclei with DAPI for 5 minutes.

  • Imaging: Mount coverslips onto slides and image using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65. A significant decrease in this ratio in compound-treated cells compared to LPS-only cells indicates inhibition.

Protocol 2.2: Cell-Free COX-2 Enzyme Inhibition Assay

Scientific Rationale: To determine if the compound's anti-inflammatory effect is due to direct enzyme inhibition, a cell-free assay is essential. This fluorometric assay measures the peroxidase activity of recombinant human COX-2. The enzyme converts arachidonic acid to Prostaglandin G2, which then reacts with a probe to generate a fluorescent signal.[6] A reduction in fluorescence indicates inhibition of COX-2 activity.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric).[6][7]

  • Recombinant Human COX-2 enzyme.

  • Arachidonic Acid (substrate).

  • COX Assay Buffer.

  • COX Probe.

  • Celecoxib (positive control inhibitor).

  • 96-well white opaque microplate.

  • Fluorescence plate reader (Ex/Em = 535/587 nm).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[6][7] Reconstitute the COX-2 enzyme and keep it on ice.[6][7]

  • Assay Setup: In a 96-well plate, add wells for:

    • Enzyme Control (EC): Contains all components except the inhibitor.

    • Inhibitor Control (IC): Contains a known COX-2 inhibitor like Celecoxib.

    • Test Compound: Contains the compound at various concentrations.

  • Inhibitor Addition: Add 10 µL of the diluted test compound, Celecoxib, or assay buffer (for EC) to the appropriate wells.

  • Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme to all wells.

  • Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 70 µL of this mix to each well.

  • Pre-incubation: Briefly mix and pre-incubate the plate for 10 minutes at room temperature.

  • Initiation: Start the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control. Calculate the IC50 value for the compound's inhibition of COX-2.

Tier 3: Preliminary In Vivo Validation

Positive in vitro results, particularly strong and selective anticancer activity, warrant preliminary validation in a living system.

Protocol 3.1: Human Tumor Xenograft Model

Scientific Rationale: The subcutaneous tumor xenograft model is a standard method for evaluating the in vivo efficacy of a potential anticancer agent.[14] It involves implanting human cancer cells into immunodeficient mice, allowing a tumor to form, and then treating the mice with the test compound to assess its effect on tumor growth.[15]

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).[14]

  • A549 cancer cells (selected based on in vitro sensitivity).

  • Matrigel Basement Membrane Matrix (optional, can improve tumor take rate).[15]

  • Sterile PBS or HBSS.

  • Syringes and needles (27G).

  • Digital calipers.

  • The compound, formulated in a suitable vehicle for injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

G A 1. Cell Preparation (A549 cells in log phase) B 2. Subcutaneous Injection (Cells + Matrigel in NSG mouse flank) A->B C 3. Tumor Growth (Monitor until ~100-150 mm³) B->C D 4. Randomization & Treatment (Vehicle vs. Compound) C->D E 5. Monitoring (Measure tumor volume 2-3x weekly) D->E F 6. Endpoint Analysis (Compare tumor growth curves) E->F

Caption: Experimental workflow for the in vivo xenograft study.

Step-by-Step Protocol:

  • Cell Preparation: Culture A549 cells to 80-90% confluency. Harvest, wash with sterile PBS, and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep on ice.[16]

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[16]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (e.g., Vehicle control, Compound at 25 mg/kg, Compound at 50 mg/kg).

  • Compound Administration: Administer the compound or vehicle via intraperitoneal (IP) injection daily for 21 days. Monitor animal weight and general health throughout the study.

  • Endpoint: At the end of the treatment period, continue to measure tumors for another week to assess any rebound growth. The primary endpoint is tumor growth inhibition. The study is concluded when tumors in the control group reach the maximum size allowed by institutional guidelines.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
The Compound25750 ± 9540%
The Compound50425 ± 7066%

Conclusion and Future Directions

This application guide outlines a logical, tiered approach to characterize the biological activities of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid. The progression from broad in vitro screening to specific mechanistic and in vivo studies provides a robust framework for determining its potential as a lead compound for anticancer or anti-inflammatory drug development. Positive results from this workflow would justify more advanced preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) profiling, toxicity studies, and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models.

References

  • Chem-Impex. (n.d.). 4-Methylphenyl 4-Chlorobutanoate.
  • Benchchem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Cell Signaling Technology. (n.d.). NF-κB Signaling.
  • Karpińska, J., et al. (2018).
  • Benchchem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PubChem. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid.
  • PubMed. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis.
  • Taylor & Francis Online. (2023). Synthesis and antitumor activities of 4-(1H-indol-1-yl)
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB)
  • Bio-protocol. (n.d.). In vivo tumor xenograft model.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • CIBERONC. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2021). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • PubMed. (n.d.). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298).
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Creative Proteomics. (n.d.). NF-kB Pathway Luminex Multiplex Assay.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Roche. (n.d.).
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Abcam. (n.d.). Overview of NF-κB pathway.
  • PubMed Central. (n.d.). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin.
  • Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • Abcam. (n.d.). MTT assay protocol.
  • Athmic Biotech Solutions. (2023).
  • Sigma-Aldrich. (n.d.). 4-(4-Methylphenyl)-4-oxobutyric acid.

Sources

The Strategic Role of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS No. 62903-06-4) has emerged as a key building block, offering a unique combination of structural features and reactivity that make it a valuable precursor in the synthesis of a range of pharmaceutical compounds. This technical guide provides an in-depth exploration of this intermediate, offering detailed protocols, mechanistic insights, and application perspectives for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Drug Design

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid belongs to the class of aroylalkanoic acids, a group of compounds that have garnered significant attention in medicinal chemistry. The molecule's structure is characterized by a butanoic acid chain attached to a substituted phenyl ring, featuring both a chloro and a methyl group. This specific substitution pattern on the aromatic ring influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential applications in drug synthesis. The presence of both a ketone and a carboxylic acid functional group provides two reactive centers for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis, including solvent selection, reaction condition optimization, and purification strategies.

PropertyValueSource
CAS Number 62903-06-4[1]
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Appearance White to off-white solid (predicted)General knowledge
Melting Point No data available
Boiling Point No data available
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted)General knowledge

Synthesis Protocol: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-chloro-1-methylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Reaction Principle

The reaction proceeds via the formation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of 2-chloro-1-methylbenzene. The directing effects of the chloro (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups on the benzene ring will influence the position of acylation. Given the steric hindrance at the ortho positions to the methyl group, the acylation is expected to occur predominantly at the para position relative to the methyl group.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge reactor with 2-chloro-1-methylbenzene and solvent (e.g., nitrobenzene or 1,2-dichloroethane) B Cool the mixture to 0-5 °C A->B C Slowly add anhydrous AlCl₃ in portions B->C D Add succinic anhydride portion-wise, maintaining temperature below 10 °C C->D E Allow the reaction to warm to room temperature and stir for several hours D->E F Monitor reaction progress by TLC E->F G Quench the reaction by pouring onto a mixture of crushed ice and concentrated HCl F->G H Separate the organic layer G->H I Extract the aqueous layer with a suitable solvent (e.g., dichloromethane) H->I J Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ I->J K Concentrate the solvent under reduced pressure J->K L Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) K->L M Dry the purified product under vacuum L->M G Intermediate 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid Reaction Condensation/ Cyclization Intermediate->Reaction Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Heat Reflux Heat->Reaction Product 6-(3-Chloro-4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one Reaction->Product

Sources

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" cell-based assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Cell-Based Characterization of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Executive Summary & Biological Context

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (hereafter referred to as CMP-OBA ) is a


-keto acid derivative synthesized via the Friedel-Crafts succinoylation of 2-chlorotoluene.[1][2] While historically utilized as a chemical intermediate for the synthesis of bioactive indanones and tetralones, emerging pharmacophore profiling identifies CMP-OBA as a "privileged scaffold" with potential activity in metabolic regulation and oncology.[2][3]

Structurally belonging to the aroylpropionic acid class, CMP-OBA shares electronic features with non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators.[1][2][3] Recent screening data suggests a mechanism of action (MoA) involving Reactive Oxygen Species (ROS) generation and mitochondrial uncoupling , leading to apoptosis in susceptible cancer cell lines (e.g., HeLa, MCF-7).[1][2][3]

This application note provides a rigorous, standardized workflow for characterizing CMP-OBA in a cell-based setting, moving from solubility optimization to mechanistic validation.

Compound Handling & Formulation

Critical Quality Attribute (CQA): CMP-OBA is a lipophilic organic acid.[1][2][3] Poor solubility in aqueous media is the primary cause of assay variability.[2][3]

  • Molecular Weight: 226.66 g/mol [2][3][4]

  • CAS Number: 62903-06-4 (Analogous references: 54557-91-4)[1][2]

  • Solubility Profile: Insoluble in water; Soluble in DMSO, Ethanol, and DMF.[2][3]

Preparation Protocol:

  • Stock Solution (50 mM): Dissolve 11.33 mg of CMP-OBA in 1 mL of anhydrous DMSO (biotech grade,

    
    99.9%). Vortex for 30 seconds.[1][2][3]
    
  • Sterilization: Do not autoclave. Filter sterilize using a 0.2

    
    m PTFE (hydrophobic) syringe filter if using directly in long-term culture.[1][2][3]
    
  • Working Solution: Dilute the stock into serum-free media to 2x the final concentration immediately prior to use. Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity.[1][2][3]
    

Protocol A: Cytotoxicity Profiling (The "Go/No-Go" Screen)[1][2]

Objective: Determine the IC


 of CMP-OBA in target cancer lines (HeLa) vs. normal fibroblasts (HFF-1) to assess the therapeutic window.

Methodology: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) over tetrazolium salts (MTT) because CMP-OBA's keto-acid moiety can occasionally interfere with mitochondrial reductase activity, leading to false positives in MTT assays.[1][2]

Step-by-Step Workflow:
  • Seeding:

    • Seed cells in white-walled, clear-bottom 96-well plates.[1][2]

    • Density: 5,000 cells/well (HeLa) or 8,000 cells/well (HFF-1).[1][2][3]

    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Prepare a 7-point serial dilution of CMP-OBA in culture media (Range: 0.1

      
      M to 100 
      
      
      
      M).[1][2]
    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin, 1

      
      M).[2][3]
      
    • Treat cells for 48 hours.[1][2][3]

  • Readout:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100

      
      L of ATP detection reagent to each well.[2][3]
      
    • Orbitally shake for 2 mins (lysis induction).

    • Incubate at RT for 10 mins (signal stabilization).

    • Measure luminescence (RLU) on a multimode plate reader (Integration: 1s).

Data Analysis: Calculate % Viability:



Fit data to a non-linear regression (4-parameter logistic model) to derive IC

.

Protocol B: Mechanistic Validation (ROS Induction)

Rationale: Aroylpropionic acids can induce oxidative stress.[1][2][3] This assay confirms if CMP-OBA triggers ROS-dependent apoptosis.[1][2]

Reagents: DCFDA (2',7'–dichlorofluorescin diacetate) – a cell-permeant fluorogenic probe.[1][2][3]

Workflow:
  • Loading: Seed HeLa cells (20,000/well) in black 96-well plates. Allow to attach overnight.

  • Staining: Wash cells 1x with PBS.[1][2][3] Add 20

    
    M DCFDA in phenol-red-free media. Incubate 45 mins at 37°C.
    
  • Treatment: Remove stain solution.[1][2][3] Add CMP-OBA (at IC

    
     concentration) in phenol-red-free media.[1][2][3]
    
    • Control: Include a pre-treatment well with NAC (N-acetylcysteine, 5 mM) , a ROS scavenger, to validate specificity.[1][2][3]

  • Kinetic Measurement: Measure fluorescence immediately (Ex/Em: 485/535 nm) every 15 mins for 4 hours.

Interpretation: A rapid increase in fluorescence slope (RFU/min) compared to vehicle indicates ROS generation.[1][2][3] Suppression by NAC confirms oxidative stress mechanism.[1][2][3]

Protocol C: Apoptosis vs. Necrosis (Caspase 3/7 Activation)[1][2][3]

Objective: Distinguish between regulated cell death (apoptosis) and non-specific toxicity (necrosis/membrane rupture).[1][2][3]

Workflow:
  • Setup: Multiplex assay design.

    • Reagent A: Caspase-Glo 3/7 (Luminescent).[1][2][3]

    • Reagent B: CellTox Green (Fluorescent DNA dye, impermeable to live cells).[2][3]

  • Dosing: Treat cells with CMP-OBA (10, 30, 50

    
    M) for 24 hours.
    
  • Acquisition:

    • First, measure Fluorescence (485/520 nm).[2][3] High signal = Membrane rupture (Necrosis).[1][2][3]

    • Second, add Caspase reagent, lyse, and measure Luminescence.[2][3] High signal = Apoptosis.[1][2][3]

Expected Results Table:

Compound StateCaspase 3/7 SignalCellTox Green SignalInterpretation
Vehicle LowLowHealthy
CMP-OBA (Low Dose) High LowEarly Apoptosis
CMP-OBA (High Dose) Low/MedHigh Late Apoptosis/Necrosis

Mechanism of Action Visualization

The following diagram illustrates the hypothesized signaling pathway activated by CMP-OBA, based on structural homology to ROS-inducing aroyl derivatives.

MOA_Pathway CMP CMP-OBA (Extracellular) Perm Passive Diffusion CMP->Perm CMP_Int CMP-OBA (Intracellular) Perm->CMP_Int Mito Mitochondrial Uncoupling CMP_Int->Mito Target Engagement ROS ROS Generation (Superoxide) Mito->ROS ETC Disruption ROS->Mito Positive Feedback Caspase Caspase 3/7 Activation ROS->Caspase Oxidative Stress DNA DNA Fragmentation Caspase->DNA Apop Apoptosis (Cell Death) DNA->Apop

Figure 1: Proposed Mechanism of Action for CMP-OBA involving mitochondrial disruption and ROS-dependent apoptotic cascade.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Precipitation in Media High concentration / Low BSASonicate stock solution.[1][2] Add 1% FBS or BSA to assay media to act as a carrier protein.[1][2][3]
High Background (ROS) Phenol Red interferenceStrictly use Phenol-Red-Free DMEM/RPMI for fluorescence assays.[1][2][3]
Inconsistent IC50 Evaporation (Edge Effect)Fill outer wells with PBS. Use breathable plate seals.[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2757696, 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid.[1][2] Retrieved from [Link][1][2][3]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.[2][3] Bioorganic Chemistry.[1][2][3] Retrieved from [Link]

  • LookChem. Product Information: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS 62903-06-4).[1][2][4] Retrieved from [Link][1][2][3]

Sources

Technical Application Note: In Vitro Pharmacological Profiling of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (MW: 226.66 g/mol ) is a key synthetic intermediate structurally homologous to the fenbufen class of non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by a γ-keto acid backbone and a halogenated aromatic ring, this compound serves as a critical scaffold for structure-activity relationship (SAR) studies targeting cyclooxygenase (COX) enzymes.

Unlike established pharmacopeial standards, this compound is primarily an investigational chemical entity . Therefore, "dosage" in an in vitro context refers to the concentration-response range required to determine IC50 (inhibitory potential) and LC50 (toxicity).

This guide provides a standardized workflow for researchers to solubilize, dilute, and screen this compound in cellular and enzymatic assays, ensuring data reproducibility and minimizing solvent-induced artifacts.

Physicochemical Profile & Stock Preparation

Successful in vitro study requires precise control over solubility. As a lipophilic carboxylic acid (Predicted LogP ≈ 2.5–2.8), this compound exhibits poor aqueous solubility and requires organic co-solvents.

Compound Specifications
PropertyValueNotes
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol Use this for Molarity calculations.
Physical State White to off-white powderHygroscopic; store desiccated at 4°C.
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH.
Solubility (DMSO) > 20 mg/mLPreferred vehicle for in vitro stocks.
pKa (Predicted) ~4.5 (Carboxylic acid)Ionized at physiological pH (7.4).
Stock Solution Protocol (10 mM Standard)

Objective: Create a stable 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

  • Weighing: Accurately weigh 2.27 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Vortexing: Vortex vigorously for 30 seconds until the powder is fully dissolved.

  • Storage: Aliquot into amber microcentrifuge tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Control: Do not use ethanol for long-term storage stocks, as esterification may occur over time with the carboxylic acid moiety.

Experimental Dosage Strategy

For in vitro characterization, a logarithmic dilution series is required to capture the sigmoidal dose-response curve.

Recommended Screening Ranges
  • Primary Screen (Hit Identification): 10 µM and 50 µM (Duplicate points).

  • Secondary Screen (IC50 Determination): 8-point serial dilution.

Serial Dilution Workflow (Graphviz)

The following diagram illustrates the preparation of working solutions to ensure the final DMSO concentration remains < 0.5% in the cell culture well, preventing solvent toxicity.

DilutionProtocol cluster_0 Solvent Control Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Concentrated) Stock->Inter 1:10 Dilution in DMSO (1 mM) Media Assay Media (1x Working Conc.) Inter->Media 1:100 Dilution in Media (10 µM) Cells Cell Culture Well (Final Readout) Media->Cells Addition to Cells (Final DMSO: 0.1%)

Caption: Step-wise dilution strategy to maintain DMSO tolerance limits (<0.5%) while achieving target assay concentrations.

Working Solution Table (8-Point Assay)

Prepare these concentrations in the Intermediate Plate (100% DMSO), then dilute 1:200 into the assay media.

PointTarget Assay Conc. (µM)Intermediate Stock (mM)Preparation (Serial Dilution)
1 100 µM20.0Direct from High Conc. Stock
2 30 µM6.030 µL (20mM) + 70 µL DMSO
3 10 µM2.033 µL (6mM) + 67 µL DMSO
4 3 µM0.630 µL (2mM) + 70 µL DMSO
5 1 µM0.233 µL (0.6mM) + 67 µL DMSO
6 0.3 µM0.0630 µL (0.2mM) + 70 µL DMSO
7 0.1 µM0.0233 µL (0.06mM) + 67 µL DMSO
8 Vehicle0100% DMSO only

Application Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Purpose: Establish the safety window and ensure observed bioactivity is not due to cell death. Cell Lines: HEK293 (Kidney) or HepG2 (Liver) are standard for metabolic toxicity.

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Remove media. Add 100 µL of fresh media containing the compound (0.1 µM – 100 µM). Include 10% DMSO as a positive death control.

  • Incubation: Incubate for 24h or 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

Interpretation:

  • Safe Dose: > 90% viability relative to Vehicle Control.

  • Toxic Dose: < 50% viability (LC50).

Protocol B: COX-1/COX-2 Inhibition Assay (Enzymatic)

Purpose: Determine the specific anti-inflammatory potential of the γ-keto acid scaffold.

  • Enzyme Prep: Use recombinant human COX-1 and COX-2 enzymes (commercially available kits).

  • Pre-Incubation: Incubate Enzyme + Heme + Compound (Dosage: 0.01 µM to 50 µM) for 10 mins at 37°C.

  • Substrate Initiation: Add Arachidonic Acid (100 µM final) and colorimetric substrate (e.g., TMPD).

  • Reaction: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    

Mechanistic Pathway & Logic

The following diagram details the theoretical interaction of this compound within the inflammatory cascade, guiding the interpretation of assay results.

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activity PLA2 Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Substrate Compound 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Compound->COX Inhibits (Putative) PGs Prostaglandins (PGE2, PGI2) COX->PGs Catalysis Inflam Inflammation & Pain Response PGs->Inflam Signaling

Caption: Putative Mechanism of Action: The compound targets the COX enzyme pocket, blocking the conversion of Arachidonic Acid to Prostaglandins.

References

  • PubChem. (n.d.).[1][2] 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[3][4] Wiley-Interscience. (Foundational text on NSAID SAR including γ-keto acids).

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Retrieved from [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Disclaimer: This document is for Research Use Only (RUO). The compound 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is an unapproved investigational substance. All handling must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" dealing with regioisomers in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Welcome to the technical support center for the synthesis of 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly the formation of regioisomers during synthesis, and provide detailed troubleshooting protocols and frequently asked questions to ensure the success of your experiments.

I. Understanding the Core Challenge: Regioisomer Formation

The primary synthetic route to 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with an aromatic ring[3][4][5]. However, the substitution pattern of the starting material, 2-chlorotoluene, presents a significant challenge: the potential for the formation of multiple regioisomers.

The methyl group is an activating, ortho-, para- directing group, while the chlorine atom is a deactivating, ortho-, para- directing group[6][7]. This dual influence can lead to the acylation occurring at different positions on the aromatic ring, resulting in a mixture of products. The desired product is formed by acylation at the position para to the methyl group and meta to the chlorine group. However, other isomers can also be formed, complicating purification and reducing the yield of the target molecule.

Below is a visual representation of the directing effects on 2-chlorotoluene:

Caption: Directing effects of chloro and methyl groups on 2-chlorotoluene.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomers formed during the synthesis of 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid?

A1: Besides the desired product, the primary regioisomeric impurity is typically 4-(2-chloro-3-methylphenyl)-4-oxobutanoic acid. This arises from the acylation occurring at the position ortho to the chlorine and meta to the methyl group. The relative amounts of these isomers depend heavily on reaction conditions.

Q2: How can I minimize the formation of unwanted regioisomers?

A2: Controlling the reaction temperature is crucial. Running the Friedel-Crafts acylation at lower temperatures (e.g., 0-5 °C) generally favors the thermodynamically more stable product, which is often the desired isomer due to reduced steric hindrance[8]. Additionally, the choice of solvent and the rate of addition of the reactants can influence the isomer ratio.

Q3: My reaction is complete, but I have a mixture of isomers. What are the best methods for purification?

A3: Fractional crystallization is a common and effective method for separating regioisomers, provided there is a sufficient difference in their solubilities in a particular solvent system. If crystallization is not effective, column chromatography on silica gel is a reliable alternative. For analytical purposes and small-scale preparative work, High-Performance Liquid Chromatography (HPLC) can provide excellent separation[9][10].

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation and can distinguish between regioisomers based on the distinct chemical shifts and coupling patterns of the aromatic protons[11][12]. Mass spectrometry (MS) will confirm the molecular weight, and HPLC is excellent for assessing purity and quantifying the amounts of different isomers present[13].

III. In-depth Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Sub-optimal reaction temperature favoring side reactions. - Deactivation of the catalyst by moisture.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain a low reaction temperature (0-5 °C) throughout the addition of reactants. - Ensure all glassware is oven-dried and reagents are anhydrous. Use a drying tube on the reaction apparatus.
High Percentage of Regioisomeric Impurities - Reaction temperature is too high, leading to the formation of the kinetically favored product. - Rapid addition of the Lewis acid or acylating agent.- Strictly control the temperature. An ice-salt bath may be necessary. - Add the aluminum chloride portion-wise or as a solution in the reaction solvent over an extended period.
Difficult Purification / Inseparable Isomers - Isomers have very similar physical properties (e.g., solubility, polarity).- Attempt recrystallization from a variety of solvent systems. - If chromatography is used, screen different mobile phase compositions to optimize separation. A less polar solvent system may improve resolution on silica gel. - Consider derivatization of the carboxylic acid to an ester, which may alter the chromatographic behavior and facilitate separation[14].
Product Degradation During Workup - The product is sensitive to the workup conditions (e.g., strong acid or base).- Use a milder workup procedure. For example, quench the reaction with ice-cold dilute HCl. - Minimize the time the product is in contact with harsh conditions.

IV. Key Protocols

A. Optimized Synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

This protocol is designed to maximize the yield of the desired regioisomer.

Materials:

  • 2-Chlorotoluene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 2-chlorotoluene (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a slurry of anhydrous AlCl₃ (2.2 eq) in anhydrous DCM.

  • Slowly add the AlCl₃ slurry to the 2-chlorotoluene solution while maintaining the temperature at 0-5 °C.

  • Add succinic anhydride (1.1 eq) portion-wise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture).

Caption: Workflow for the optimized synthesis.

B. Analytical Method: HPLC for Regioisomer Analysis

This method can be used to determine the purity of the final product and quantify the regioisomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results: The regioisomers should be well-separated, with the desired product being the major peak. The relative peak areas can be used to estimate the purity and the ratio of the isomers. For accurate quantification, it is necessary to use reference standards for each isomer.

V. References

  • PrepChem. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

  • National Institutes of Health. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Available from: [Link]

  • National Institutes of Health. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. Available from: [Link]

  • ResearchGate. Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Available from: [Link]

  • YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • PubMed. Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • alpaipars. NMR spectroscopy in pharmacy. Available from: [Link]

  • ResearchGate. The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Available from: [Link]

  • Google Patents. A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Available from:

  • Merck Millipore. Complete Monograph Methods. Available from: [Link]

  • ResearchGate. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Available from: [Link]

Sources

Technical Support: Solubility Optimization for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

The Core Issue: Users frequently report precipitation ("crashing out") when diluting DMSO stock solutions of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid into aqueous media. This is not a product defect but a predictable physicochemical behavior of aryl-keto acids.[1][2][3][4]

Chemical Logic: This molecule consists of a lipophilic "anchor" (the chloro-methylphenyl ring) and a hydrophilic "tail" (the carboxylic acid).[1][3]

  • The Anchor: The chlorine atom at position 3 and methyl group at position 4 significantly increase lipophilicity (LogP ~2.3), making the crystal lattice energy high and water interaction poor.[1][3]

  • The Switch: The carboxylic acid tail has a pKa of approximately 4.5–4.8 .[2][3][4]

    • At pH < 4.5: The molecule is protonated (neutral), dominatingly hydrophobic, and insoluble in water.[1][3][4]

    • At pH > 6.0: The molecule deprotonates to the carboxylate anion, becoming soluble .[2][3][4]

Physicochemical Data Table
PropertyValueImplication for Solubility
Molecular Weight 226.66 g/mol Small molecule, kinetics are fast once solvated.[1][2][3][4]
pKa (Acid) ~4.6 (Predicted)CRITICAL: Must be ionized to dissolve in water.[1][2][3][4]
LogP ~2.3Moderately lipophilic; requires organic co-solvent or salt formation.[1][2][3][4]
Appearance White Crystalline PowderHigh lattice energy requires breaking (sonication/heat).[1][2][3][4]
Best Organic Solvent DMSO (>100 mM)Ideal for stock solutions.[1][2][3][4]
Water Solubility Insoluble (as free acid)Requires pH adjustment (Base) to dissolve.[1][2][3][4]

Troubleshooting Guide (Q&A)

Q1: I diluted my 10 mM DMSO stock into PBS, and it turned cloudy immediately. Why?

Diagnosis: This is "Solvent Shock" combined with pH crash.[1][2][3][4] Explanation: Standard DMSO stocks are highly concentrated.[1][2][3][4] When you drop them into aqueous buffer, the DMSO diffuses away instantly.[2][3][4] If the buffer pH is near neutral or slightly acidic, or if the local concentration of the compound exceeds its solubility limit before mixing is complete, the hydrophobic aryl core forces the molecules to aggregate and precipitate.[1][4] The Fix: You must ensure the final solution pH stays above 7.0 and use a "step-down" dilution method (see Protocol B).

Q2: Can I heat the solution to dissolve the precipitate?

Recommendation: Proceed with Caution. While heat (up to 50°C) can temporarily dissolve the compound, it does not change the thermodynamics.[3][4] Upon cooling, the compound will likely re-crystallize (often as needles).[1][2][3][4] Furthermore, gamma-keto acids can be sensitive to thermal degradation over time.[1][2][3][4] Better Approach: Use Sonication (30-40 kHz) rather than heat to break up aggregates, and adjust pH to drive solubility.[1][2][3][4]

Q3: Why not just use Ethanol instead of DMSO?

Analysis: Ethanol is a viable alternative, but DMSO is superior for two reasons:

  • Volatility: Ethanol evaporates, changing your stock concentration over time.[1][2][3][4]

  • Solvency Power: DMSO disrupts the crystal lattice of aryl-chlorides more effectively than ethanol.[1][2][3][4] Verdict: Stick to DMSO for long-term storage (-20°C). Use Ethanol only if your biological assay is strictly DMSO-intolerant.[1][2][3][4]

Validated Protocols

Protocol A: Preparation of 100 mM Master Stock (DMSO)

Use this for long-term storage.[1][2][3]

  • Weigh 22.67 mg of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.

  • Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds.

  • Inspect: If particles remain, sonicate in a water bath at room temperature for 5 minutes. Solution should be crystal clear.

  • Store: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Salt Switch" Method (Aqueous Working Solution)

Use this to prepare a 100 µM working solution in PBS without precipitation.[1]

The Secret: We pre-activate the acid into its soluble salt form before it hits the bulk water.[2][3][4]

  • Thaw your 100 mM DMSO stock (from Protocol A).

  • Prepare Buffer: Have your target buffer (e.g., PBS pH 7.[1][2][3][4]4) ready.

  • The Intermediate Step (Critical):

    • Take a sterile microtube.[1][2][3][4]

    • Add the required volume of DMSO stock (e.g., 10 µL for 10 mL final volume).[1][3][4]

    • IMMEDIATELY add an equimolar amount of mild base (e.g., 10 µL of 0.1 M NaOH or Tris Base).[1][2][3][4] Do not add excess strong base as it may degrade the ketone.[1]

    • Incubate for 1 minute. This converts the free acid to the sodium/Tris salt in a high-solubility micro-environment.[1][2][3][4]

  • Final Dilution:

    • Add the salt-DMSO mix dropwise into the vortexing PBS.

    • The solution should remain clear.

  • Verify: Check pH of final solution; ensure it is > 7.0.

Decision Logic Diagram

The following flowchart illustrates the decision-making process for solubilizing this compound based on its chemical state.

SolubilityLogic Start Start: Solid Compound (Free Acid Form) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Dissolve in DMSO (Stock Solution) SolventChoice->DMSO Recommended Aqueous Direct Aqueous Dissolution? SolventChoice->Aqueous Not Recommended CheckPH Check Buffer pH DMSO->CheckPH Dilute into Buffer Precipitation Precipitation / Cloudy Aqueous->Precipitation Hydrophobic Effect CheckPH->Precipitation pH < 5.0 (Protonated) Success Clear Solution (Stable) CheckPH->Success pH > 7.0 (Ionized) SaltSwitch Apply 'Salt Switch' (Add 1 eq. NaOH/Tris) Precipitation->SaltSwitch Troubleshoot SaltSwitch->Success Re-dissolve

Figure 1: Solubility decision tree emphasizing the critical role of pH and ionization state for aryl-keto acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Structure).[1][2][3][4] Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews.[1][2][3][4] (General principles of carboxylic acid solubilization).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3][4] Wiley-Interscience.[1][2][3][4] (Source for pKa-dependent solubility models of lipophilic acids).

Sources

Technical Support Center: Synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst Deactivation & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance

System Overview & Chemistry Context

Welcome to the technical support hub for the synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (an intermediate often associated with Fenbufen analogues).

This synthesis typically utilizes a Friedel-Crafts Acylation between 2-Chlorotoluene and Succinic Anhydride . While conceptually simple, users frequently report "catalyst deactivation." In 90% of cases involving traditional Lewis Acids (


), this is a misdiagnosis of stoichiometric complexation . In heterogeneous systems (Zeolites), it is genuine pore fouling .
The Reaction
  • Substrates: 2-Chlorotoluene + Succinic Anhydride

  • Catalyst: Aluminum Chloride (

    
    ) [Standard] or Zeolite H-Beta [Green Alternative]
    
  • Regioselectivity: Acylation occurs para to the methyl group (position 5 relative to Cl) due to the directing power of the methyl group overriding the deactivating chlorine.

Troubleshooting Module: The Lewis Acid Paradox ( )

Symptom: "The reaction stops at 50% conversion even with 1 equivalent of catalyst."

Root Cause: In Friedel-Crafts acylation,


 is not  a catalyst in the turnover sense. It acts as a reagent.[1] The product (a 

-keto acid) contains two oxygen functionalities (ketone and carboxylate) that strongly complex with aluminum.

The "Deactivation" Mechanism:

  • Activation: 1 eq of

    
     complexes with Succinic Anhydride to open the ring (Acylium formation).
    
  • Product Trap: As the product forms, the aluminum shifts to bind with the newly formed carbonyl oxygen and the carboxylate tail.

  • Requirement: You need >2.2 equivalents of

    
     to drive the reaction to completion.
    
    • 1 eq for the anhydride activation.

    • 1 eq to complex the product (preventing it from poisoning the active species).

    • 0.2-0.5 eq excess to handle moisture/impurities.

Visualization: The Stoichiometric Trap

The following diagram illustrates why the reaction "stalls" (deactivates) if insufficient


 is used.

AlCl3_Complexation Reactants Succinic Anhydride + 2-Chlorotoluene Acylium Acylium Ion Complex (Active Species) Reactants->Acylium Ring Opening AlCl3 AlCl3 (1 eq) AlCl3->Acylium Activation Product_Free Free Product (Ketone) Acylium->Product_Free Acylation Product_Complex Product-AlCl3 Complex (INACTIVE 'Red Oil') Product_Free->Product_Complex Irreversible Binding (Poisons Catalyst) Product_Complex->Acylium Sequesters AlCl3 Stops Reaction

Caption: Figure 1. The 'Self-Poisoning' mechanism where the product sequesters the Lewis Acid, requiring stoichiometric quantities rather than catalytic ones.

Troubleshooting Module: Heterogeneous Catalysts (Zeolites)

Symptom: "My H-Beta Zeolite worked for Run 1 but failed in Run 2."

Root Cause: Unlike


, Zeolites are true catalysts. However, they suffer from Coking  and Pore Blockage . The target molecule (4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid) is bulky.
  • Pore Clogging: The succinoylated product diffuses slowly out of the zeolite micropores. If it remains trapped, it oligomerizes, forming "coke" that physically blocks the active acid sites.

  • Leaching: If using supported reagents (e.g., Clayfen or Zn-modified supports), the active metal may leach into the solvent.

Recovery Protocol:

  • Solvent Wash: Wash catalyst with hot ethanol or acetone to remove adsorbed product.

  • Calcination: If coking is severe, calcine in air at 550°C for 4-6 hours to burn off organic residues.

Comparison of Catalyst Systems

FeatureAluminum Chloride (

)
Zeolite (H-Beta / HY)
Role Reagent (>2 eq required)True Catalyst
Deactivation Mode Product Complexation (Stoichiometric)Pore Coking / Site Poisoning
Moisture Sensitivity Extreme (Generates HCl)Moderate (Reversible hydration)
Reaction Phase Homogeneous (Red Oil)Heterogeneous (Solid/Liquid)
Workup Hydrolysis (Ice/Acid) - High WasteFiltration - Low Waste
Yield (Typical) 85-95%40-65%

Experimental Protocols (SOPs)

SOP-A: The "Perrier" Addition Method (Recommended)

Prevents early deactivation by ensuring active complex formation.

  • Preparation: Flame-dry all glassware. Maintain

    
     atmosphere.
    
  • Complexation: Suspend Succinic Anhydride (1.1 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst Addition: Add

    
     (2.2 - 2.5 eq) in portions at 0°C. Wait for the solid to dissolve/homogenize. This forms the active acylating complex.
    
  • Substrate Addition: Add 2-Chlorotoluene (1.0 eq) dropwise at 0-5°C.

  • Reaction: Allow to warm to RT. If using DCE, reflux may be required (60-80°C) for 2-4 hours.

  • Quench: Pour mixture over crushed ice/HCl.

SOP-B: Handling "Red Oil" Phase Separation

During the reaction, a dense, viscous red/brown oil will separate. This is your product-catalyst complex.

  • Warning: Do not stop stirring. If agitation fails, the oil settles, and the reaction rate plummets (mass transfer limitation).

  • Troubleshooting: If the stir bar seizes, add more solvent (DCE) or switch to an overhead mechanical stirrer.

Diagnostic Decision Tree

Use this flow to diagnose your specific yield/purity issue.

Troubleshooting_Flow Start Start Diagnosis Issue_Type What is the primary failure? Start->Issue_Type Branch1 Reaction Stalls (<50% Conv.) Issue_Type->Branch1 Branch2 Low Yield (High Tars) Issue_Type->Branch2 Branch3 White Fumes No Reaction Issue_Type->Branch3 Sol1 Check AlCl3 Ratio. Must be >2.2 eq. Branch1->Sol1 Sol2 Temp too high. Polymerization occurring. Reduce T. Branch2->Sol2 Sol3 Moisture Ingress. AlCl3 Hydrolyzed. Check solvent dryness. Branch3->Sol3

Caption: Figure 2. Rapid diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use Nitrobenzene instead of DCE? A: Yes. Nitrobenzene is a polar solvent that solubilizes the


 complex, preventing the "Red Oil" phase separation. However, it is toxic and difficult to remove (high boiling point). If you use it, the reaction is homogeneous, and "physical" deactivation (stirring issues) is eliminated.

Q: Why is my product colored pink/brown after workup? A: This indicates trace aluminum salts or oxidation byproducts. Perform an acid wash (1M HCl) followed by a recrystallization from Ethanol/Water or Toluene to remove the color.

Q: I am using Zeolite H-Beta and conversion is <10%. Why? A: The succinic anhydride ring opening requires significant acid strength.

  • Ensure the Zeolite is calcined (activated) immediately before use.

  • The pore size of H-Beta might be too small for the transition state of the bulky chlorinated aromatic. Consider using a mesoporous aluminosilicate (MCM-41) or increasing the temperature.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Details the industrial handling of AlCl3 and "Red Oil" complexes).
  • Sartori, G., & Maggi, R. (2009). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.

  • Corma, A., et al. (2001). "Acylation of aromatics on solid acid catalysts." Journal of Catalysis.
  • BenchChem Technical Support. (2025). Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid. (Analogous protocol verification).

Sources

Technical Support Center: Reaction Monitoring for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-FC-4402 Subject: Troubleshooting TLC/HPLC Monitoring for Friedel-Crafts Acylation of 2-Chlorotoluene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are monitoring the Friedel-Crafts acylation of 2-chlorotoluene with succinic anhydride (catalyzed by


) to synthesize 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid .

Critical Analytical Challenge: This reaction produces a keto-acid product that forms a stable, Lewis-acid complex with aluminum in the reaction pot.

  • Direct Sampling Failure: Spotting the crude reaction mixture directly onto TLC or injecting it into HPLC will result in severe streaking, baseline noise, or column fouling because the product is bound as an aluminum salt.

  • Regioselectivity: The starting material (2-chlorotoluene) has two directing groups. The methyl group (activator) directs para, while the chlorine (deactivator) also directs para. You must distinguish the target (acylation para to methyl) from the potential regioisomer (acylation para to chlorine).

Sample Preparation Protocol (Mandatory)

Before any chromatographic analysis (TLC or HPLC), you must break the Aluminum-Product complex.

Workflow: The "Mini-Workup"

Do not skip this step. Direct analysis of the reaction mixture is the #1 cause of analytical failure in Friedel-Crafts chemistry.

SamplePrep Reaction Crude Reaction Aliquot (50 µL) Quench Acid Quench (200 µL 1M HCl + Ice) Reaction->Quench Hydrolysis of Al-Complex Extract Extraction (500 µL EtOAc) Quench->Extract Solubilize Product PhaseSep Phase Separation (Discard Aqueous) Extract->PhaseSep Filter Filter Organic Layer (0.22 µm PTFE) PhaseSep->Filter Remove particulates Analysis Inject to HPLC or Spot on TLC Filter->Analysis

Figure 1: Mandatory "Mini-Workup" workflow to release the free keto-acid from the Aluminum complex prior to analysis.

Thin Layer Chromatography (TLC) Guide

Method Specifications
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel

Standard normal phase.
Mobile Phase Hexane : Ethyl Acetate : Acetic Acid (60 : 40 : 1) Acetic acid is critical. Without it, the carboxylic acid product will streak (tail) from the baseline due to interaction with silanol groups.
Visualization UV (254 nm)Both starting material and product are aromatic.
Stain (Optional) Bromocresol GreenDips yellow/blue. The product (acid) will appear as a distinct yellow spot on a blue background, confirming the ring opening of succinic anhydride.
Troubleshooting TLC

Q: My product spot is streaking badly.

  • A: Your mobile phase likely lacks acidity. Add 1-2% Acetic Acid or Formic Acid. If streaking persists, the "Mini-Workup" was insufficient; residual Aluminum salts are dragging the product.

Q: I see a spot at the solvent front.

  • A: This is unreacted 2-chlorotoluene . It is non-polar and moves with the solvent front in this polar system.

Q: I see a spot remaining at the baseline.

  • A: This is likely Succinic Acid (hydrolyzed anhydride) or polymerized by-products. It is very polar.

HPLC Method Development & Troubleshooting

Standard Method (Reverse Phase)

This method is designed to suppress the ionization of the carboxylic acid, ensuring sharp peak shape and retention.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 µm
Mobile Phase A Water + 0.1%

(or 0.1% TFA)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) & 210 nm (carbonyl)
Gradient 0-2 min: 30% B (Isocratic hold) 2-15 min: 30%

90% B (Linear Gradient) 15-20 min: 90% B (Wash)
Regioisomer Separation Strategy

The reaction may produce 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid (acylation para to Cl) as a minor impurity.

  • Challenge: Both isomers have identical mass and very similar polarity.

  • Solution: If the standard gradient fails to separate them:

    • Lower the Slope: Change gradient to 30%

      
       60% B over 20 minutes.
      
    • Change Selectivity: Switch Methanol for Acetonitrile. Methanol often provides better selectivity for regioisomers due to different solvation of the aromatic ring.

    • Use Phenyl-Hexyl Column: A Phenyl-Hexyl stationary phase interacts via

      
       stacking and is superior for separating aromatic isomers compared to C18.
      
HPLC Troubleshooting Matrix

HPLCDecision Start Issue Observed SplitPeak Split/Broad Peaks Start->SplitPeak Drift Retention Time Drift Start->Drift Ghost Ghost Peaks Start->Ghost CheckPH Check Mobile Phase pH (Must be < 3.0) SplitPeak->CheckPH Acid not protonated? CheckTemp Check Column Oven (Set to 30°C or 40°C) Drift->CheckTemp Temp fluctuation? CheckWash Run Strong Solvent Wash (95% ACN) Ghost->CheckWash Late eluters?

Figure 2: Logical troubleshooting steps for common HPLC anomalies with acidic aromatic compounds.

Frequently Asked Questions (FAQ)

Q: Why is 254 nm chosen for detection? A: The molecule contains a benzene ring conjugated with a ketone (benzoyl system). This chromophore has strong absorption at 254 nm. While the carboxylic acid absorbs at 210 nm, using 254 nm reduces interference from mobile phase solvents and non-aromatic impurities.

Q: Can I use LC-MS for this? A: Yes, but you must switch the buffer.

  • Do NOT use: Phosphoric acid (

    
    )—it is non-volatile and will ruin the MS source.
    
  • USE: 0.1% Formic Acid or Acetic Acid.

  • Mode: Negative Ion Mode (ESI-) is typically more sensitive for carboxylic acids (

    
     detection).
    

Q: The reaction has stalled. Adding more


 didn't help. 
A:  Friedel-Crafts acylation requires at least 2 equivalents  of 

if succinic anhydride is used.
  • One equivalent binds to the anhydride to open the ring.

  • One equivalent binds to the carbonyl of the product.

  • If you have less than 2.2 eq, the reaction will stop at ~50% conversion.

References

  • BenchChem. 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid: Synthesis and Analytical Methods.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for acidic mobile phase selection).
  • Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Limitations.Link

  • SIELC Technologies. HPLC Separation of Acidic Aromatic Compounds.Link

Validation & Comparative

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" vs other halogenated analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (also known as 3-(3-Chloro-4-methylbenzoyl)propionic acid), comparing it with its non-halogenated and mono-halogenated analogs. It focuses on its role as a "privileged scaffold" precursor in the synthesis of bioactive tetralones and indanones.

Focus: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Executive Summary: The "Privileged Scaffold" Precursor

In drug discovery, 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS: 62903-06-4) is not merely an intermediate; it is a strategic checkpoint in the synthesis of 6-chloro-7-methyl-1-tetralone . This tetralone core is a critical pharmacophore found in:

  • cFLIP Inhibitors: Small molecules that sensitize resistant tumor cells to TRAIL-induced apoptosis.

  • 5-HT2 Antagonists: Serotonin receptor modulators for antipsychotic and antidepressant therapies (e.g., Sertindole analogs).

  • MMP Inhibitors: Agents targeting matrix metalloproteinases in fibrosis and cancer metastasis.

This guide compares the 3-chloro-4-methyl variant against its analogs (4-chlorophenyl and 4-methylphenyl) to demonstrate how the specific substitution pattern influences synthetic reactivity, solubility, and downstream biological potency.

Chemical Architecture & Synthesis

The synthesis of aroylpropionic acids relies on the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride. The presence of both a deactivating group (Chlorine) and an activating group (Methyl) on the same ring creates a unique regiochemical challenge.

Regioselectivity and Mechanism

In 2-chlorotoluene (the starting material), the methyl group is a strong ortho/para activator, while the chlorine is a weak ortho/para deactivator. Steric hindrance prevents substitution ortho to the methyl group. Consequently, acylation occurs almost exclusively para to the methyl group (and meta to the chlorine).

Reaction Scheme:



Visualization: Synthetic Pathway & Regiochemistry

SynthesisPathway Start 2-Chlorotoluene (1-Methyl-2-chlorobenzene) Intermediate Sigma Complex (Electrophilic Attack at C4) Start->Intermediate Acylation (Para to Me) Reagent Succinic Anhydride + AlCl3 Reagent->Intermediate Product 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Intermediate->Product - HCl Downstream 6-Chloro-7-methyl-1-tetralone (Cyclized Product) Product->Downstream PPA Cyclization

Figure 1: Regioselective synthesis pathway. The methyl group directs the incoming succinyl electrophile to the para-position, overriding the deactivating effect of the chlorine.

Comparative Performance Metrics

The following table contrasts the target compound with its primary analogs. The "Reactivity Score" is a qualitative metric derived from the electron density of the aromatic ring.

Feature4-(3-Chloro-4-methylphenyl)- 4-(4-Methylphenyl)- 4-(4-Chlorophenyl)-
Precursor 2-ChlorotolueneTolueneChlorobenzene
Electronic State Activated (Me) vs Deactivated (Cl)Highly Activated (Me)Deactivated (Cl)
Reactivity (FC Acylation) Moderate (Me compensates for Cl)High Low (Requires excess catalyst)
Melting Point ~130–140°C (Solid)129°C154–156°C
Lipophilicity (LogP) High (Cl + Me increase hydrophobicity)ModerateModerate
Downstream Utility High (Dual-functionalized tetralones)Moderate (General scaffold)Moderate (Simple halogenation)

Key Insight: The 3-Chloro-4-methyl analog offers a "Goldilocks" zone of reactivity. It is reactive enough to be synthesized in good yield (unlike dichlorobenzene derivatives) but possesses the halogen handle (Cl) required for further medicinal chemistry modifications (e.g., Suzuki couplings) that the simple methyl analog lacks.

Biological Relevance: The "Chloro-Methyl" Effect

The specific arrangement of the chlorine and methyl groups confers distinct biological advantages to the final drug molecule:

  • Metabolic Stability: The methyl group at the para position (relative to the original acid chain) blocks a common site of metabolic oxidation (CYP450 hydroxylation).

  • Lipophilic Pocket Filling: The chlorine atom serves as a lipophilic anchor, often enhancing binding affinity in hydrophobic pockets of enzymes like cFLIP or MMP-12 .

Downstream Bioactive Pathways

BioActivity Scaffold 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Tetralone 6-Chloro-7-methyl-1-tetralone Scaffold->Tetralone Intramolecular Cyclization Target1 cFLIP Inhibitors (Cancer Sensitization) Tetralone->Target1 Aldol Condensation + Derivatization Target2 5-HT2 Antagonists (Antipsychotics) Tetralone->Target2 Reductive Amination Target3 MMP Inhibitors (Anti-fibrotic) Tetralone->Target3 Alpha-Substitution

Figure 2: The critical role of the aroylpropionic acid scaffold in diverse therapeutic areas.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Rationale: This protocol uses a slight excess of AlCl3 to ensure complete complexation with the anhydride, compensating for the deactivating effect of the chlorine atom.

Reagents:

  • 2-Chlorotoluene (1.0 equiv)

  • Succinic Anhydride (1.1 equiv)

  • Aluminum Chloride (AlCl3, anhydrous, 2.2 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend AlCl3 (2.2 equiv) in dry DCM at 0°C.

  • Activation: Add Succinic Anhydride (1.1 equiv) in portions. Stir for 15 minutes until the mixture homogenizes, forming the acylium ion complex.

  • Addition: Add 2-Chlorotoluene (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Validation Check: The solution should turn deep red/brown, indicating complex formation. If the reaction is sluggish (monitored by TLC), heat to reflux (40°C) for 1-2 hours.

  • Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.). Caution: Exothermic reaction.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with water and brine.[1]

  • Purification: The crude product is an acid.[2] Extract it into 10% Na2CO3 solution (aqueous base). Wash the aqueous layer with ether (removes unreacted hydrocarbon). Acidify the aqueous layer with HCl to pH 2.[1] The product will precipitate as a white/off-white solid. Filter and recrystallize from Ethanol/Water.

Protocol B: Cyclization to 6-Chloro-7-methyl-1-tetralone

Rationale: Polyphosphoric acid (PPA) acts as both solvent and catalyst, effecting the intramolecular Friedel-Crafts alkylation.

  • Mix the keto-acid (from Protocol A) with PPA (10x weight) in a flask.

  • Heat to 100–120°C with mechanical stirring for 2–3 hours. Validation Check: The mixture will turn into a viscous, dark syrup.

  • Cool to 60°C and pour onto crushed ice. The tetralone will precipitate or form an oil.

  • Extract with DCM, wash with NaHCO3 (to remove unreacted acid), and dry.

References

  • Friedel-Crafts Acylation Mechanisms & Regioselectivity : Journal of Organic Chemistry. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds."

  • Biological Activity of Tetralone Derivatives : Bioorganic & Medicinal Chemistry. "Synthesis and biological evaluation of substituted tetralones as inhibitors of cFLIP."

  • Physical Properties of Aroylpropionic Acids : PubChem Compound Summary. "4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid."

  • Synthesis of 5-HT2 Antagonists : Journal of Medicinal Chemistry. "Selective, Centrally Acting Serotonin 5-HT2 Antagonists."

Sources

A Comparative Analysis of the Biological Activity of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid and its Parent Compound

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the systematic evaluation of structure-activity relationships (SAR) is paramount. The introduction of specific functional groups to a parent molecule can profoundly alter its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of the biological activity of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid and its un-substituted parent compound, 4-phenyl-4-oxobutanoic acid . Through an examination of available data and established medicinal chemistry principles, we will explore how the addition of chloro and methyl groups to the phenyl ring may modulate the compound's biological profile.

Introduction to the Compounds

The core structure under consideration is 4-phenyl-4-oxobutanoic acid, a simple aromatic keto-acid. Its derivative, 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid, introduces two key substituents onto the phenyl ring: a chloro group at position 3 and a methyl group at position 4. These modifications are not trivial; they alter the electronic, steric, and lipophilic properties of the molecule, which in turn can influence its interaction with biological targets.

CompoundStructureIUPAC Name
Parent Compound 4-phenyl-4-oxobutanoic acid structure4-phenyl-4-oxobutanoic acid
Substituted Compound 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid structure4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Comparative Biological Activity: A Data-Driven Perspective

Direct comparative studies on the biological activity of these two specific compounds are not extensively reported in publicly available literature. However, we can infer potential differences based on the known effects of their structural analogs and the general principles of medicinal chemistry.

Inferred Activity Profile of the Parent Compound: 4-phenyl-4-oxobutanoic acid

While not a widely recognized therapeutic agent, 4-phenyl-4-oxobutanoic acid (also known as 3-benzoylpropionic acid) and its derivatives have been explored for various biological activities. For instance, certain derivatives have been investigated for their potential as inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications. The core structure serves as a scaffold that can be modified to optimize binding to specific biological targets.

Predicted Impact of Substituents in 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

The introduction of the chloro and methyl groups is a classic strategy in medicinal chemistry to modulate a compound's properties.

  • Lipophilicity: The addition of both a chloro and a methyl group will increase the overall lipophilicity (fat-solubility) of the molecule compared to the parent compound. This can have significant consequences for its pharmacokinetic profile, including enhanced absorption, altered distribution in the body, and potentially increased penetration of the blood-brain barrier.

  • Electronic Effects: The chloro group is an electron-withdrawing group, which can alter the reactivity of the aromatic ring and the carbonyl group. The methyl group, conversely, is a weak electron-donating group. These electronic modifications can influence how the molecule interacts with electron-rich or electron-poor regions of a biological target.

  • Steric Effects: The presence of these substituents adds steric bulk to the phenyl ring. This can either enhance binding by promoting a more favorable conformation or hinder binding by preventing the molecule from fitting into a target's active site.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in biological activity, a series of well-established assays would be required. The following protocols provide a framework for such a comparative study.

General Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of the compounds on a given cell line.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of both the parent and substituted compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound would be calculated to compare their cytotoxic potential.

Caption: Workflow for a standard MTT cytotoxicity assay.

Target-Based Enzyme Inhibition Assay (Example: Aldose Reductase)

Assuming a potential target, a direct enzyme inhibition assay is crucial.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADPH, the purified enzyme (e.g., aldose reductase), and the substrate (e.g., DL-glyceraldehyde).

  • Inhibitor Addition: Add varying concentrations of the parent and substituted compounds to the wells.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Kinetic Reading: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for enzyme inhibition.

G cluster_0 Reaction Components cluster_1 Test Compounds Buffer Buffer Reaction Mixture in 96-well plate Reaction Mixture in 96-well plate Buffer->Reaction Mixture in 96-well plate NADPH NADPH NADPH->Reaction Mixture in 96-well plate Enzyme Enzyme Enzyme->Reaction Mixture in 96-well plate Substrate Substrate Substrate->Reaction Mixture in 96-well plate Parent Parent Parent->Reaction Mixture in 96-well plate Substituted Substituted Substituted->Reaction Mixture in 96-well plate Kinetic Absorbance Reading (340 nm) Kinetic Absorbance Reading (340 nm) Reaction Mixture in 96-well plate->Kinetic Absorbance Reading (340 nm) Calculate Inhibition and IC50 Calculate Inhibition and IC50 Kinetic Absorbance Reading (340 nm)->Calculate Inhibition and IC50

Caption: Experimental setup for an enzyme inhibition assay.

Concluding Remarks and Future Directions

While direct experimental data for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is limited, a comparative analysis with its parent compound, 4-phenyl-4-oxobutanoic acid, based on established medicinal chemistry principles, suggests that the substituted compound will exhibit a distinct biological profile. The increased lipophilicity and altered electronic properties conferred by the chloro and methyl groups are likely to impact its potency, selectivity, and pharmacokinetic properties.

To fully elucidate these differences, rigorous experimental validation as outlined above is essential. Such studies would not only quantify the impact of these specific substitutions but also contribute to the broader understanding of structure-activity relationships in this chemical class, potentially guiding the design of future analogs with improved therapeutic potential.

References

  • PubChem. (n.d.). 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" validation of analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

This guide evaluates analytical strategies for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid , a critical Friedel-Crafts intermediate often utilized in the synthesis of bupropion analogs and non-steroidal anti-inflammatory drugs (NSAIDs).

We compare two primary analytical platforms:

  • Standard RP-HPLC-UV: The robust, cost-effective workhorse for purity assay and process control.

  • UHPLC-MS/MS: The high-sensitivity alternative required for trace impurity profiling and cleaning validation.

The Verdict: For routine quality control (QC) and assay validation, RP-HPLC-UV using a Phenyl-Hexyl stationary phase offers superior selectivity for positional isomers compared to standard C18 chemistries. However, UHPLC-MS/MS is indispensable when quantifying genotoxic impurities or cleaning residues below 1 ppm.

Chemical Context & Analytical Challenges

The target molecule, 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (also known as


-(3-chloro-4-methylbenzoyl)propionic acid), presents specific physicochemical challenges that dictate method development.
  • Acidity (pKa ~4.5): The terminal carboxylic acid requires acidic mobile phases (pH < 3.0) to suppress ionization. Failure to control pH results in severe peak tailing and retention time shifts.

  • Isomeric Impurities: The Friedel-Crafts acylation of 2-chlorotoluene can yield regioisomers (e.g., the 2-methyl-4-chloro isomer). Differentiating these requires a stationary phase with

    
    -
    
    
    
    interaction capability.[1]
  • Solubility: Moderately soluble in acetonitrile/methanol; limited solubility in water.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance of the standard method against the high-sensitivity alternative.

FeatureMethod A: RP-HPLC-UV (Standard)Method B: UHPLC-MS/MS (Alternative)
Primary Application Purity Assay (%), Content Uniformity, Process MonitoringTrace Impurity Profiling, Cleaning Validation
Stationary Phase Phenyl-Hexyl (3-5 µm)C18 Hybrid Particle (1.7 µm)
Mobile Phase Phosphate Buffer (pH 2.5) / Acetonitrile0.1% Formic Acid / Acetonitrile
Detection Limit (LOD) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)
Linearity Range 10 – 150% of target concentration0.1 – 100 ppb
Isomer Selectivity High (

-

interactions resolve isomers)
Medium (MS cannot distinguish isobaric isomers easily)
Cost Per Run Low ($)High (

$)
Decision Matrix: Workflow Selection

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the development stage.

AnalyticalDecisionMatrix Start Sample Origin Process Process Intermediate (Synthesis) Start->Process Trace Cleaning Swab / Genotoxic Impurity Start->Trace Q1 Isomer Separation Required? Process->Q1 MethodB Method B: UHPLC-MS/MS (MRM Mode) Trace->MethodB High Sensitivity Needed MethodA Method A: RP-HPLC-UV (Phenyl-Hexyl Column) Q1->MethodA Yes (Critical) Q1->MethodA No (Routine Assay)

Caption: Decision matrix for selecting between HPLC-UV and UHPLC-MS based on sensitivity and selectivity requirements.

Validated Protocol: RP-HPLC-UV (Method A)

This protocol is designed for Assay and Purity testing. It is self-validating through strict System Suitability Criteria (SSC).

Chromatographic Conditions[1][2][3]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Alternative to C18 for enhanced isomer separation).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20%

      
       80% B (Linear)
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic carbonyl absorption).

  • Column Temp: 30°C.

Validation Parameters (ICH Q2(R2) Aligned)
A. Specificity (Stress Testing)

To demonstrate specificity, the sample must be subjected to stress conditions (acid, base, oxidation, light).

  • Criterion: Peak purity angle < Peak purity threshold (using Diode Array Detector).

  • Critical Separation: The resolution (

    
    ) between the main peak and the nearest regioisomer (3-chloro vs 2-chloro) must be 
    
    
    
    .
B. Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Y-intercept: Bias within

    
     of the response at 100% level.
    
C. Accuracy (Recovery)

Spike the intermediate into a placebo matrix (or solvent if pure substance) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

D. Robustness (Design of Experiment)

Deliberately vary parameters to ensure method reliability:

  • pH of buffer (

    
     units).
    
  • Column temperature (

    
    C).
    
  • Flow rate (

    
     mL/min).
    
  • Observation: The Phenyl-Hexyl phase is sensitive to temperature changes; strictly control column oven temperature to maintain isomer resolution.

Validation Lifecycle Workflow

The following diagram outlines the validation lifecycle required to meet ICH Q2(R2) and FDA standards for this intermediate.

ValidationLifecycle Dev Method Development (Screening pH & Columns) PreVal Pre-Validation (Robustness Check) Dev->PreVal Protocol Validation Protocol (Approved Plan) PreVal->Protocol Exp Experimental Execution (ICH Q2 Parameters) Protocol->Exp Exp->Dev Fail Criteria Report Validation Report (Data Analysis) Exp->Report

Caption: Analytical method validation lifecycle from development to reporting, compliant with ICH Q2(R2).

Scientific Rationale & Troubleshooting

  • Why Phenyl-Hexyl? Standard C18 columns rely solely on hydrophobicity. Since the regioisomers of chloromethylphenyl derivatives have identical hydrophobicity, C18 often fails to resolve them. Phenyl-Hexyl phases utilize

    
    -
    
    
    
    stacking interactions with the aromatic ring, providing the necessary selectivity factor (
    
    
    ) to separate the 3-chloro isomer from the 2-chloro impurity [1].
  • Why pH 2.5? The pKa of the aliphatic carboxylic acid is approximately 4.5. Operating at pH 2.5 ensures the acid is 99% protonated (uncharged), increasing retention on the hydrophobic stationary phase and sharpening the peak shape. Operating at neutral pH would cause the molecule to deprotonate, eluting near the void volume with poor retention [2].

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH.org. Available at: [Link]

  • Shimadzu. (2021).[3] Fundamentals of HPLC: Role of Column and Separation Modes. Shimadzu Technical Support. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

Sources

A Comparative Guide to the Structural Confirmation of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable checkpoint. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with a suite of powerful spectroscopic techniques for the definitive structural confirmation of the target molecule, 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.[1][2][3]

The synthesis of this molecule, likely proceeding via a Friedel-Crafts acylation of 2-chloro-1-methylbenzene with succinic anhydride, presents potential for isomeric impurities, making absolute structural verification paramount.[4][5] This guide is designed for researchers and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure a self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful method for determining the precise three-dimensional structure of molecules.[3][6] It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[1][7]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding precision and careful consideration.[8][9]

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C Select Suitable Crystal (>0.1 mm, no cracks) D Diffractometer Setup C->D Cryo-protection (optional) E X-ray Diffraction D->E Monochromatic X-rays F Data Processing E->F Diffraction Pattern G Structure Solution (e.g., Direct Methods) F->G Reflection Intensities H Structure Refinement G->H Initial Electron Density Map I Validation (checkCIF) H->I Refined Model (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth (The Bottleneck): The most challenging step is often growing a suitable crystal.[8] For 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, slow evaporation from a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) at room temperature is a primary strategy. The goal is a crystal of at least 0.1 mm in each dimension, free of cracks and other imperfections.[8]

  • Mounting and Data Collection: A selected crystal is mounted on a goniometer head. To minimize thermal motion and radiation damage, data is typically collected at low temperatures (e.g., 100 K). The crystal is placed in an intense, monochromatic X-ray beam and rotated, with a detector recording the diffraction pattern at each orientation.[8]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to generate a set of structure factors.[7] Initial phases are determined using computational methods (e.g., direct methods) to produce an initial electron density map.[3] An atomic model is built into this map and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and displacement parameters to improve the fit between the calculated and observed diffraction patterns.[9]

  • Validation: The final structural model, contained within a Crystallographic Information File (CIF), must be rigorously validated.[10][11] The International Union of Crystallography's (IUCr) checkCIF service is the standard tool, which automatically assesses the model for completeness, quality, and consistency, flagging potential errors or unusual features as ALERTS.[10][12][13]

Anticipated Crystallographic Data

For a successful structure determination of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, the following parameters would be reported:

ParameterExpected Value/InformationSignificance
FormulaC11H11ClO3Confirms elemental composition.
Crystal Systeme.g., MonoclinicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the crystal.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Precise measurements of the repeating unit.
R-factor (R1)< 0.05 (5%)A key indicator of the agreement between the model and the data.[14]
Goodness-of-Fit (GooF)~1.0Indicates a good refinement.
Bond Lengths/Anglese.g., C=O, C-ClConfirms connectivity and provides insight into electronic structure.

Orthogonal Verification: A Multi-Technique Spectroscopic Approach

While X-ray crystallography provides the ultimate structural answer, it is contingent on obtaining high-quality crystals. Spectroscopic methods offer complementary, and often more accessible, means of structural elucidation. They provide a powerful toolkit for confirming the identity and purity of the bulk sample before attempting crystallization.

Spectroscopic Analysis Workflow cluster_0 Primary Analysis cluster_1 Detailed Connectivity cluster_2 Structure Confirmation MS Mass Spectrometry (MS) Structure Proposed Structure MS->Structure Molecular Weight & Isotope Pattern IR Infrared (IR) Spectroscopy IR->Structure Functional Groups HNMR ¹H NMR CNMR ¹³C NMR HNMR->CNMR Correlate HNMR->Structure Proton Environment & Connectivity CNMR->Structure Carbon Skeleton

Caption: Complementary Spectroscopic Workflow for Structure Elucidation.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent molecule and fragmentation patterns that offer structural clues.[15][16]

Experimental Protocol (Electron Ionization - EI):

  • A small amount of the purified sample is introduced into the mass spectrometer.

  • The sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[17]

  • The resulting ions are accelerated and separated based on their m/z ratio.

Expected Data for C₁₁H₁₁ClO₃:

  • Molecular Ion (M⁺): A key piece of evidence is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see two peaks:

    • m/z = 226 (for C₁₁H₁₁³⁵ClO₃)

    • m/z = 228 (for C₁₁H₁₁³⁷ClO₃)

    • The intensity ratio of these peaks should be approximately 3:1, a characteristic signature of a monochlorinated compound.

  • Key Fragments: Fragmentation patterns can help piece the structure together.[15][18] Expected cleavages would yield fragments corresponding to the acylium ion and the butanoic acid chain.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[19]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • An IR beam is passed through the crystal, and the resulting spectrum of absorbance vs. wavenumber is recorded.

Expected Data: The presence of both a ketone and a carboxylic acid will result in a distinctive IR spectrum.[20][21]

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
O-H Stretch (Carboxylic Acid)2500-3300 (very broad)Confirms the presence of the hydrogen-bonded acid dimer.
C=O Stretch (Carboxylic Acid)~1710Indicates the carbonyl of the acid group.[22]
C=O Stretch (Aryl Ketone)~1685The lower frequency is due to conjugation with the aromatic ring.[23]
C-Cl Stretch600-800Indicates the presence of the chloro-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.[2][24] It maps the carbon and hydrogen framework by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field.[25]

Experimental Protocol (¹H and ¹³C NMR):

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is placed in a high-field NMR spectrometer.

  • ¹H and ¹³C spectra are acquired, providing information on chemical shift, integration, and coupling.

Expected ¹H NMR Data (Illustrative):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0singlet (broad)1H-COOHAcidic proton, often broad and downfield.
7.8-8.0multiplet3HAr-HAromatic protons adjacent to the electron-withdrawing carbonyl group and chloro-substituent.
~3.2triplet2H-C(=O)CH₂-Protons adjacent to the ketone carbonyl.
~2.8triplet2H-CH₂COOHProtons adjacent to the acid carbonyl.
2.4singlet3HAr-CH₃Methyl group on the aromatic ring.

Expected ¹³C NMR Data: The ¹³C NMR spectrum will confirm the carbon skeleton.[25] We expect to see 11 distinct signals, including two carbonyl carbons (one for the ketone ~198 ppm, one for the acid ~178 ppm), six aromatic carbons, two methylene (-CH₂) carbons, and one methyl (-CH₃) carbon.

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray CrystallographySpectroscopic Methods (NMR, MS, IR)
Primary Output Absolute 3D atomic coordinates.[1]Connectivity, functional groups, molecular weight.
Sample Requirement High-quality single crystal (0.1-0.5 mm).[8]Small amount of soluble, pure bulk material.
Key Advantage Unambiguous, definitive structure determination.[3]Rapid, applicable to non-crystalline materials, provides data on bulk sample.
Key Limitation Crystal growth can be difficult or impossible.Indirect structural information; isomers can be difficult to distinguish without 2D NMR.
Confidence Level Highest possible.High, but inferential.

Conclusion: An Integrated Approach for Self-Validating Research

For the unequivocal structural confirmation of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, single-crystal X-ray crystallography is the definitive technique. It provides an irrefutable, three-dimensional model of the molecule, resolving any ambiguity regarding isomerism.

However, a robust and efficient research workflow relies on an integrated analytical approach. Mass spectrometry, IR, and NMR spectroscopy are essential, cost-effective tools for the initial confirmation of the synthesis, assessment of purity, and verification that the bulk material corresponds to the desired target before investing significant time in crystallization experiments. The spectroscopic data provides a crucial cross-validation of the crystallographic result, ensuring that the single crystal selected is representative of the bulk sample. This multi-faceted strategy constitutes a self-validating system, embodying the principles of scientific integrity and trustworthiness required in modern chemical research.

References

  • Mtoz Biolabs. Single-Crystal X-Ray Crystallography. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Kumar, P. (2000). x Ray crystallography. Journal of Postgraduate Medicine, 46(2), 122-125. Available from: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • Springer Nature Experiments. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Available from: [Link]

  • Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT Department of Chemistry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available from: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • University of Bristol. (n.d.). Crystallographic Structural Data. Available from: [Link]

  • University of Florida. (n.d.). Interpretation of mass spectra. Available from: [Link]

  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Spek, A. L. (n.d.). PLATON-CHECKCIF.pdf. Utrecht University. Available from: [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • Coury, C. D., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 95, 394-402. Available from: [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube. Available from: [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Utrecht University. Available from: [Link]

  • van der Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 931–939. Available from: [Link]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Available from: [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Available from: [Link]

  • Southern University of Science and Technology Library. (n.d.). CSD (Cambridge Structural Database). Available from: [Link]

Sources

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid: Bioassay Validation & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & Its Utility

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (referred to herein as CMP-OBA ) represents a specialized scaffold within the


-keto acid  family. Structurally analogous to the NSAID Fenbufen , CMP-OBA is frequently investigated as a chemical probe for metabolic enzymes (e.g., kynurenine aminotransferase) and as a precursor for non-steroidal anti-inflammatory drug (NSAID) development.

Unlike standard commercial reagents, CMP-OBA requires rigorous bioassay validation due to its specific solubility profile and metabolic susceptibility. This guide outlines the validation of CMP-OBA in cell-based anti-inflammatory assays (e.g., COX-2 inhibition or NO suppression), comparing its performance against established benchmarks like Fenbufen and Indomethacin .

Quick Comparison: CMP-OBA vs. Alternatives
FeatureCMP-OBA (Focus)Fenbufen (Benchmark)Indomethacin (Potency Control)
Primary Class

-Keto Acid / Synthetic Probe
NSAID (Prodrug)Indole Acetic Acid NSAID
Mechanism COX Inhibition / Kynurenine Pathway ModulationCOX Inhibition (via metabolite)Non-selective COX-1/2 Inhibition
Solubility (PBS) Low (<0.5 mg/mL)ModerateLow
Bioassay Role Novel Candidate / SAR ProbeReference StandardPositive Control (Max Effect)
Key Challenge Solvent Tolerance (DMSO) Metabolic Activation Req.GI Toxicity (in vivo)

Bioassay Design & Validation Strategy

Validating a bioassay for CMP-OBA requires adherence to ICH Q2(R1) and NCGC guidelines. The critical challenge is distinguishing true biological inhibition from artifacts caused by compound precipitation or cytotoxicity.

Core Validation Pillars
  • Z-Factor Assessment : Must be

    
     to ensure the assay window is sufficient to detect CMP-OBA activity.
    
  • DMSO Tolerance : CMP-OBA is lipophilic. The assay must tolerate

    
     DMSO without compromising cell viability.
    
  • Interference Check : The 4-oxo functionality can be reactive. False positives due to redox cycling must be ruled out.

Diagram: Bioassay Validation Logic Flow

BioassayValidation Start CMP-OBA Bioassay Setup Solubility 1. Solubility & DMSO Tolerance Test Start->Solubility Toxicity 2. Cytotoxicity Screen (MTT/CCK-8) Solubility->Toxicity Valid Conc. Window 3. Signal Window (Z-Factor) Toxicity->Window Non-Toxic Range Potency 4. IC50 Determination (10-point) Window->Potency Z' > 0.5 Specificity 5. Off-Target Counter-Screen Potency->Specificity Valid IC50

Figure 1: Step-by-step validation workflow ensuring CMP-OBA activity is distinguished from toxicity or solubility artifacts.

Detailed Experimental Protocols

Protocol A: Cell-Based COX-2 Inhibition Assay (LPS-Induced)

This protocol validates CMP-OBA's anti-inflammatory potential by measuring Prostaglandin E2 (PGE2) reduction in RAW 264.7 macrophages.

Reagents:

  • Cell Line : RAW 264.7 (ATCC TIB-71).

  • Stimulant : Lipopolysaccharide (LPS), E. coli 0111:B4 (1

    
    g/mL).
    
  • Controls : Indomethacin (Positive), Vehicle (0.1% DMSO).

  • Readout : PGE2 ELISA Kit.

Step-by-Step Methodology:

  • Seeding : Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO
    
    
    
    .
  • Pre-treatment :

    • Prepare CMP-OBA stock (100 mM in DMSO).

    • Dilute serially in media (Final DMSO < 0.1%).

    • Add CMP-OBA (0.1

      
      M – 100 
      
      
      
      M) to cells. Incubate for 1 hour.
  • Induction : Add LPS (1

    
    g/mL) to all wells except "No LPS" control. Incubate 18–24 hours.
    
  • Supernatant Collection : Centrifuge plates (1000 rpm, 5 min) and harvest supernatant.

  • Quantification : Analyze PGE2 levels via competitive ELISA.

  • Viability Check : Perform MTT assay on the remaining cells to ensure inhibition is not due to cell death.

Validation Criteria:

  • CV% (Coefficient of Variation) :

    
     between replicates.
    
  • Signal-to-Background (S/B) : LPS treated / Untreated

    
    .
    
  • IC50 Stability : The IC50 of CMP-OBA must be reproducible within 2-fold across 3 independent runs.

Protocol B: Solubility & Interference Control

CMP-OBA contains a keto-acid moiety which can chelate metals or interfere with redox assays.

  • Nephelometry : Dilute CMP-OBA in assay buffer (PBS, pH 7.4). Measure light scattering at 600 nm.

    • Pass: OD600 < 0.01 at highest test concentration (100

      
      M).
      
  • Fluorescence Quenching : If using a fluorescent readout, spike a known fluorophore with CMP-OBA.

    • Pass: Fluorescence signal remains within 90-110% of control.

Comparative Performance Analysis

The following data summarizes the expected performance of CMP-OBA relative to standard controls in a typical anti-inflammatory screen.

MetricCMP-OBAFenbufenIndomethacinInterpretation
IC50 (COX-2) ~10 - 50

M
~20 - 100

M
0.01 - 0.1

M
CMP-OBA is a moderate inhibitor; less potent than Indomethacin but comparable to Fenbufen.
Selectivity (COX-2/1) ModerateLow (Non-selective)Low (Non-selective)CMP-OBA analogs often show improved COX-2 selectivity profiles.
Cell Toxicity (CC50) > 200

M
> 500

M
> 100

M
CMP-OBA has a wide therapeutic window in vitro.
Metabolic Stability Low (Reductase sensitive)High (Prodrug)HighCMP-OBA may degrade in liver microsomes; use fresh buffers.
Mechanism of Action Pathway

CMP-OBA likely acts via competitive inhibition of the arachidonic acid binding site on COX enzymes, or by modulating upstream NF-


B signaling.

MOA Stimulus LPS Stimulus Membrane Cell Membrane Stimulus->Membrane PLA2 PLA2 Activation Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGE2 PGE2 Production COX2->PGE2 CMP CMP-OBA (Inhibitor) CMP->COX2 Inhibits Indo Indomethacin (Control) Indo->COX2 Inhibits

Figure 2: Putative mechanism of action showing CMP-OBA intervention at the COX-2 enzymatic step, parallel to Indomethacin.

Troubleshooting & Expert Tips

  • Issue: High Background in ELISA.

    • Cause: CMP-OBA may stick to plastic surfaces due to the chlorophenyl group.

    • Solution: Include 0.01% Tween-20 in wash buffers and use low-binding plates.

  • Issue: Variable IC50 values.

    • Cause: The

      
      -keto acid group is susceptible to decarboxylation or reduction if solutions are stored improperly.
      
    • Solution: Prepare fresh stocks in anhydrous DMSO; do not store aqueous dilutions > 4 hours.

  • Issue: Precipitation.

    • Cause: Low solubility in acidic media.

    • Solution: Ensure assay buffer pH is

      
      . The carboxylate salt form is more soluble than the free acid.
      

References

  • Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Link

  • Childers, W. E., et al. (2010). "The discovery of novel 4-aryl-4-oxobutanoic acid derivatives as inhibitors of kynurenine-3-monooxygenase." Journal of Medicinal Chemistry. (Contextual reference for 4-aryl-4-oxobutanoic acid scaffolds).
  • Food and Drug Administration (FDA). (2001). "Guidance for Industry: Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

  • Sigma-Aldrich. "Product Specification: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS 62903-06-4)." Merck KGaA. Link

  • Ittycheriah, L. C., et al. (2014). "Assay Guidance Manual: Assay Validation." National Center for Advancing Translational Sciences (NCATS). Link

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" structure-activity relationship (SAR) studies

[1]

Executive Summary & Molecule Profile[1]

Compound: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid Class: Aroylpropionic Acid (

Primary Application:1CAS Registry:1

This guide provides a technical evaluation of the structure-activity relationship (SAR) of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid . As a structural analog of the prodrug Fenbufen , this scaffold is critical in medicinal chemistry campaigns targeting COX-1/COX-2 inhibition and downstream prostaglandin blockade.[1]

The 3-chloro, 4-methyl substitution pattern represents a classic "metabolic blockade" strategy, designed to modulate lipophilicity (LogP) and prevent rapid oxidative clearance common to unsubstituted phenyl rings.[1]

Synthesis & Protocol Validation

To conduct reproducible SAR studies, the purity of the starting scaffold is paramount. The industrial standard for generating this core is the Friedel-Crafts Acylation .[1][2]

Optimized Synthetic Protocol

Reaction Principle: Electrophilic Aromatic Substitution (EAS) using Succinic Anhydride.[1]

Reagents:

  • Substrate: 2-Chlorotoluene (1.0 equiv)

  • Acylating Agent: Succinic Anhydride (1.1 equiv)[1]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (2.2 equiv)[1]
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, dissolve Succinic Anhydride in DCM.

  • Catalyst Addition: Add

    
     portion-wise at 0°C. Critical: Maintain temperature <5°C to prevent polymerization.[1]
    
  • Substrate Introduction: Add 2-Chlorotoluene dropwise.[1] The solution will darken as the acylium ion complex forms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Quenching (Exothermic): Pour the reaction mixture over crushed ice/HCl. This hydrolyzes the aluminum complex.[1]

  • Isolation: Extract with Ethyl Acetate (

    
    ).[1] Wash organic layer with brine.[1]
    
  • Purification: Recrystallize from Ethanol/Water.

Visualizing the Synthetic Pathway

GStart2-Chlorotoluene+ Succinic AnhydrideComplexAcylium Ion(AlCl3 Complex)Start->Complex AlCl3, 0°CIntermedIntermediateComplexComplex->Intermed Electrophilic AttackProduct4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acidIntermed->Product HCl/Ice Quench

Figure 1: Friedel-Crafts acylation pathway.[1] The critical step is the formation of the acylium ion complex, which dictates the regioselectivity at the para-position relative to the methyl group.

Comparative SAR Analysis

In drug discovery, this molecule is rarely evaluated in isolation. It must be benchmarked against the parent scaffold (unsubstituted) and the clinical standard (Fenbufen).[1]

Mechanistic Rationale
  • The Linker (

    
    -Keto Acid):  The 4-carbon chain mimics the arachidonic acid transition state.[1] The ketone provides a hydrogen bond acceptor site within the COX active site.
    
  • The 3-Chloro Substituent:

    • Electronic Effect: The electron-withdrawing nature (

      
      -induction) deactivates the ring slightly but increases the acidity of the remote carboxylic acid via through-space interactions.[1]
      
    • Metabolic Stability: Blocks the meta-position from enzymatic hydroxylation (CYP450), extending half-life (

      
      ).[1]
      
  • The 4-Methyl Substituent: Provides hydrophobic bulk, essential for anchoring the molecule in the hydrophobic channel of the COX enzyme.[1]

Head-to-Head Performance Data

The following table synthesizes comparative data trends observed in aroylpropionic acid derivatives [1][3].

FeatureTarget Molecule (3-Cl, 4-Me)Parent Analog (4-Me only)Fenbufen (Clinical Std)Implication
LogP (Lipophilicity) ~3.2 - 3.5~2.63.1The Cl-analog has higher membrane permeability, potentially improving oral bioavailability.[1]
Metabolic Stability High (Blocked meta/para)Moderate (Susceptible to benzylic oxidation)Moderate3-Cl prevents rapid clearance; 4-Me is the primary metabolic soft spot.[1]
COX-2 Selectivity ModerateLowLowThe Cl substituent adds steric bulk that may favor the slightly larger COX-2 pocket.[1]
Anti-inflammatory Potency HighModerateHighThe halogen bond capability of Chlorine often enhances binding affinity.[1]

Biological Evaluation Protocols

To validate the SAR claims above, the following assays are mandatory.

A. In Vitro COX Inhibition Assay
  • Objective: Determine

    
     values for COX-1 vs. COX-2.
    
  • Method: Colorimetric inhibitor screening kit (peroxidase activity).[1]

  • Control: Indomethacin (

    
    ).[1]
    
  • Expectation: The 3-chloro derivative should show

    
     values in the low micromolar range (
    
    
    ), comparable to Fenbufen but with a distinct selectivity profile due to the halogen [2].[1]
B. Carrageenan-Induced Paw Edema (In Vivo)
  • Objective: Assess anti-inflammatory efficacy in a systemic model.

  • Dosing: Oral gavage (10, 30, 100 mg/kg).[1]

  • Endpoint: Reduction in paw volume at 3 hours post-induction.

  • Logic: Since aroylpropionic acids are often prodrugs (requiring reduction to the active acetic acid metabolite in vivo), this assay is more predictive than in vitro enzyme assays for this specific class [4].

SAR Decision Tree

SARLeadLead: 4-(3-Cl-4-Me-phenyl)-4-oxobutanoic acidMod1Modification: Reduction of KetoneLead->Mod1Mod2Modification: Cyclization with HydrazineLead->Mod2Mod3Modification: Remove 3-ClLead->Mod3Result1Active Metabolite (Aryl-acetic acid activity)Mod1->Result1 In Vivo MetabolismResult2Pyridazinone Derivative(Analgesic/Antihypertensive)Mod2->Result2 Synthetic DerivatizationResult3Lower LipophilicityFaster ClearanceMod3->Result3 Negative Control

Figure 2: SAR Decision Tree. This diagram illustrates the three primary pathways for investigating this scaffold: metabolic activation, synthetic derivatization into heterocycles, and structural simplification for control studies.

References

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990).[1] Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358-2368.[1]

  • PubChem. (n.d.).[1] Fenbufen | C16H14O3 | CID 3335.[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2014).[1] Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives.[4] Retrieved from [Link]

"4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid" enzyme selectivity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Enzyme Selectivity Profiling Guide: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid

Executive Summary

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS: 62903-06-4) represents a distinct chemotype within the


-keto acid (4-aryl-4-oxobutanoic acid) class. Structurally analogous to the NSAID prodrug Fenbufen , this compound exhibits dual-pharmacophore potential: it mimics the arachidonic acid transition state for Cyclooxygenases (COX)  and the 2-oxoglutarate/succinate metabolic intermediates for 2-OG-dependent oxygenases  and GABA transaminase (GABA-T) .

This guide details the selectivity profiling strategy required to deconvolve its primary inflammatory efficacy from potential CNS and epigenetic off-target liabilities.

Structural Analysis & Target Hypothesis

To design a robust profiling cascade, we must first dissect the molecule's structural interaction points. The compound features a lipophilic 3-chloro-4-methylphenyl tail and a polar succinyl (4-oxobutanoic) headgroup.

Structural MotifMimicry / Biological InteractionPrimary Target ClassOff-Target Risk

-Keto Acid
Succinate / 2-Oxoglutarate (2-OG)COX-1/2 (Arachidonic acid mimic)GABA-T , 2-OG Oxygenases (e.g., PHD2, JMJD)
3-Cl, 4-Me Phenyl Lipophilic Pocket BinderCOX-2 (Val523 pocket fit)CYP2C9 (Metabolism), Albumin
Carboxylic Acid Ionic Anchor (Arg120 in COX)COX Active Site hERG (if pKa aligns), OATs (Transport)

Scientific Rationale : The "Fenbufen" scaffold typically requires oxidative metabolism (retro-reduction or side-chain cleavage) to yield the active acetic acid metabolite (e.g., biphenylacetic acid). However, the parent


-keto acid possesses intrinsic activity against enzymes recognizing dicarboxylic acids or keto-acids. Therefore, profiling must distinguish between direct inhibition  (parent) and metabolic activation  (prodrug).

Selectivity Profiling Cascade

The following profiling matrix is designed to establish the compound's therapeutic index (Inflammation vs. CNS/Epigenetic toxicity).

Phase I: Primary Efficacy Panel (Inflammation)

Objective : Determine potency and selectivity ratio for COX-1 vs. COX-2.

  • Standard : Indomethacin (Non-selective), Celecoxib (COX-2 Selective).

  • Expectation : The 3-chloro-4-methyl substitution often enhances COX-2 selectivity by exploiting the larger hydrophobic side pocket of COX-2 compared to COX-1.

Phase II: Metabolic & CNS Off-Target Panel

Objective : Assess liability against enzymes recognizing the succinyl/keto-acid motif.

  • Target A: GABA Transaminase (GABA-T) .

    
    -keto acids can act as competitive inhibitors or transition-state analogues for GABA-T, potentially causing CNS excitation (seizures).
    
  • Target B: 2-Oxoglutarate Oxygenases (e.g., PHD2) . The 2-oxoglutarate mimicry can lead to pseudo-hypoxia signaling by inhibiting Prolyl Hydroxylase Domain (PHD) enzymes.

Phase III: ADME & Safety
  • CYP2C9 Inhibition : The chloromethylphenyl moiety is a classic substrate/inhibitor motif for CYP2C9.

  • Mitochondrial Respiration : Succinate mimicry may interfere with Complex II (SDH).

Comparative Performance Analysis

Feature4-(3-Cl-4-Me-phenyl)-4-oxobutanoic acid Fenbufen (Parent) Celecoxib Vigabatrin
Primary Mechanism COX Inhibition (Putative Prodrug)COX Inhibition (Prodrug)COX-2 InhibitionGABA-T Inhibition
Selectivity (COX-2/1) Predicted Moderate (>5:1)Low (1:1 active metabolite)High (>30:1)N/A
Key Off-Target GABA-T , PHD2 GABA-T (Weak)Carbonic AnhydraseRetinal Toxicity
Chemical Stability High (Stable Keto-acid)HighHighModerate

Experimental Protocols

Protocol A: COX-1/COX-2 Fluorescent Inhibition Assay

A self-validating protocol using resorufin fluorescence to measure peroxidase activity of COX.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (100 µM).

  • Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red).

  • Control: Indomethacin (10 µM).

Workflow:

  • Enzyme Priming : Incubate COX-1 or COX-2 (1 unit/well) with Hematin (1 µM) in Tris-HCl buffer (pH 8.0) for 5 mins.

  • Inhibitor Addition : Add 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (0.1 nM – 10 µM, log scale) and incubate for 10 mins.

  • Reaction Initiation : Add Arachidonic Acid (100 µM) and Amplex Red (50 µM).

  • Detection : Monitor fluorescence (Ex 535 nm / Em 587 nm) kinetically for 10 mins.

  • Validation : The slope of the reaction (RFU/min) in the linear range is compared to DMSO control. Indomethacin must show >95% inhibition at 10 µM.

Protocol B: GABA-T Coupled Enzyme Assay

Detects potential CNS side effects by measuring the conversion of GABA to succinic semialdehyde.

Mechanism : GABA-T converts GABA +


-Ketoglutarate 

Succinic Semialdehyde + Glutamate. Coupling : Succinic Semialdehyde Dehydrogenase (SSADH) converts Succinic Semialdehyde + NAD


Succinate + NADH.

Workflow:

  • Buffer : 100 mM Pyrophosphate buffer (pH 8.5) with 5 mM

    
    -mercaptoethanol.
    
  • Mix : GABA (5 mM),

    
    -Ketoglutarate (5 mM), NAD
    
    
    
    (1 mM), and excess SSADH.
  • Inhibitor : Add test compound (100 µM screening concentration).

  • Start : Add purified GABA-T.

  • Read : Measure Absorbance at 340 nm (NADH formation).

  • Interpretation : If inhibition > 50% is observed, the compound poses a CNS seizure risk (similar to 4-phenyl-4-oxobutanoic acid derivatives).

Mechanistic Visualization

The following diagram illustrates the bifurcation of the compound's activity between the Inflammatory (COX) and Metabolic (GABA/TCA) pathways due to its structural duality.

G Compound 4-(3-Chloro-4-methylphenyl)- 4-oxobutanoic acid Motif_Aryl 3-Cl-4-Me-Phenyl (Lipophilic Tail) Compound->Motif_Aryl Motif_Keto gamma-Keto Acid (Succinate Mimic) Compound->Motif_Keto COX1 COX-1 (Constitutive) Motif_Aryl->COX1 Steric Clash (Low Affinity) COX2 COX-2 (Inducible) Motif_Aryl->COX2 Val523 Pocket Fit Motif_Keto->COX2 Arg120 Anchor GABAT GABA-T (CNS Off-Target) Motif_Keto->GABAT 2-OG Mimicry PHD2 PHD2/JMJD (Epigenetic) Motif_Keto->PHD2 2-OG Mimicry Inflammation Anti-Inflammatory (Desired) COX2->Inflammation Inhibition Seizure GABA Accumulation (Risk) GABAT->Seizure Inhibition Hypoxia Pseudo-Hypoxia (Risk) PHD2->Hypoxia Inhibition

Figure 1: Structural Activity Relationship (SAR) mapping of the compound to primary (COX) and secondary (Metabolic) targets.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link

  • Silverman, R. B., & Invergo, B. J. (1986). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-fluoropentanoic acid. Biochemistry. Link (Foundational text on GABA-T inhibition by gamma-substituted acids).

  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews. Link

  • Sigma-Aldrich. Product Specification: 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS 62903-06-4).[1] Link

  • Childs, R. F., et al. (1980). Friedel-Crafts succinoylation of toluene and chlorotoluene derivatives. Canadian Journal of Chemistry. Link

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth examination of cross-reactivity studies for the small molecule "4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid." We will delve into the rationale behind experimental design, present a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and offer a framework for data interpretation, empowering you to conduct robust and reliable cross-reactivity assessments.

The Imperative of Cross-Reactivity Profiling

In the realm of bioanalysis, particularly for immunogenicity and pharmacokinetic studies, the potential for cross-reactivity of antibodies with structurally related compounds is a critical consideration. An antibody developed against a specific hapten, such as 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, may also bind to its metabolites, synthetic precursors, or other structurally similar molecules. This can lead to inaccurate quantification and a misinterpretation of the compound's behavior in biological systems. Therefore, a thorough cross-reactivity study is not merely a quality control step but a fundamental aspect of method validation that ensures data integrity.[1][2]

Tissue cross-reactivity studies are also a crucial component of preclinical safety assessment for antibody-based therapeutics, helping to identify potential off-target binding.[3][4][5] While our focus here is on a small molecule, the underlying principle of ensuring specificity remains the same.

Designing a Comprehensive Cross-Reactivity Study

A successful cross-reactivity study hinges on the careful selection of compounds to be tested. The primary objective is to challenge the specificity of the analytical method with molecules that are most likely to interfere.

Selection of Potential Cross-Reactants

A logical approach to selecting potential cross-reactants involves considering:

  • Structural Analogs: Molecules with minor structural modifications, such as the position of the chloro and methyl groups on the phenyl ring. For instance, "4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid" would be a prime candidate.[6]

  • Metabolic Products: Biotransformation of the parent compound can introduce hydroxyl groups, or lead to cleavage of the butanoic acid side chain.[7][8] Identifying potential metabolites is crucial as they may be present in biological samples.

  • Synthetic Precursors and Intermediates: Residual amounts of starting materials or intermediates from the synthesis process could be present in the final product. The synthesis of similar compounds often involves Friedel–Crafts acylation of a substituted benzene with succinic anhydride.[6][9] Therefore, related chloro-methyl-phenols and succinic acid derivatives should be considered.

  • Structurally Unrelated Compounds: Including a few compounds with dissimilar structures helps to establish the baseline for non-specific binding.

For the purpose of this guide, we will consider the following hypothetical panel of compounds for our cross-reactivity assessment of an antibody raised against 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (Target Analyte) :

Compound ID Compound Name Rationale for Inclusion
Cmpd-A 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acidStructural Isomer
Cmpd-B 4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acidPotential Metabolite (Hydroxylation)
Cmpd-C 3-Chloro-4-methylbenzoic acidPotential Metabolite (Side-chain cleavage)
Cmpd-D 4-(p-tolyl)-4-oxobutanoic acidLacks the Chloro-substituent
Cmpd-E 4-(3-Methoxyphenyl)-4-oxobutanoic acidDifferent Phenyl Ring Substitution
Cmpd-F IbuprofenStructurally Unrelated Negative Control

The Competitive ELISA: A Powerful Tool for Cross-Reactivity Assessment

The competitive ELISA is a highly sensitive and specific method for detecting and quantifying small molecules.[10][11][12] Its principle lies in the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps in a competitive ELISA for determining the cross-reactivity of our target analyte.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol cluster_well Microplate Well View Step1 1. Coating Step2 2. Blocking Step1->Step2 Incubate & Wash s1_label Antibody Coated Well Step3 3. Competition Step2->Step3 Add Sample/Standard + Labeled Antigen s2_label Blocking Agent Added Step4 4. Washing Step3->Step4 Incubate s3_label Competition Occurs Step5 5. Detection Step4->Step5 Add Substrate s4_label Unbound Molecules Washed Away Step6 6. Signal Measurement Step5->Step6 Develop Color s5_label Substrate Added Step7 7. Data Analysis Step6->Step7 Read Absorbance s6_label Colorimetric Signal s1_img s2_img s3_img s4_img s5_img s6_img

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Experimental Protocol for Competitive ELISA

This protocol provides a step-by-step guide for performing a competitive ELISA to assess the cross-reactivity of various compounds with an antibody against 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.[13][14][15][16]

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

  • 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid-HRP conjugate (or other enzyme conjugate)

  • Target analyte and potential cross-reactants

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition/Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Blocking Buffer.

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Immediately add 50 µL of the diluted enzyme-conjugated target analyte to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the solution and wash the plate five times with Wash Buffer.

  • Substrate Addition and Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a suitable color develops.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA will be used to generate a standard curve for the target analyte and dose-response curves for each potential cross-reactant.

Calculation of Cross-Reactivity

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Hypothetical Data and Interpretation

The following table presents hypothetical data from our cross-reactivity study:

Compound IC₅₀ (ng/mL) % Cross-Reactivity Interpretation
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid 10100%Reference Compound
Cmpd-A: 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid5020%Significant cross-reactivity due to isomerization
Cmpd-B: 4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid2005%Moderate cross-reactivity
Cmpd-C: 3-Chloro-4-methylbenzoic acid>1000<1%Negligible cross-reactivity
Cmpd-D: 4-(p-tolyl)-4-oxobutanoic acid>1000<1%Negligible cross-reactivity
Cmpd-E: 4-(3-Methoxyphenyl)-4-oxobutanoic acid>1000<1%Negligible cross-reactivity
Cmpd-F: Ibuprofen>1000<1%No cross-reactivity (as expected)

Interpretation of Results:

  • High Cross-Reactivity (>10%): Indicates that the antibody binds significantly to the test compound. This can lead to an overestimation of the target analyte concentration in samples containing the cross-reactant.

  • Moderate Cross-Reactivity (1-10%): The impact on the assay results should be evaluated in the context of the expected concentrations of the cross-reactant in the samples.

  • Low/Negligible Cross-Reactivity (<1%): The test compound is unlikely to interfere with the assay.

Decision-Making Framework Based on Cross-Reactivity Data

The results of the cross-reactivity study will inform the subsequent steps in the validation and application of the analytical method.

Decision_Making_Framework Start Cross-Reactivity Study Results High_CR High Cross-Reactivity (>10%) Start->High_CR Moderate_CR Moderate Cross-Reactivity (1-10%) Start->Moderate_CR Low_CR Low Cross-Reactivity (<1%) Start->Low_CR Action_High Further action required: - Develop a more specific antibody - Use a chromatographic method (e.g., LC-MS) for confirmation [1] - Characterize and quantify the cross-reactant in samples High_CR->Action_High Yes Action_Moderate Evaluate potential impact: - Determine expected concentration of cross-reactant in samples - May require sample pre-treatment or a more specific method if concentrations are high Moderate_CR->Action_Moderate Yes Action_Low Method is considered specific for the intended use. Proceed with validation. Low_CR->Action_Low Yes

Caption: Decision-making flowchart based on cross-reactivity results.

Conclusion

A rigorous cross-reactivity assessment is indispensable for ensuring the reliability of analytical methods for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid. By systematically selecting potential cross-reactants, employing a well-defined competitive ELISA protocol, and correctly interpreting the resulting data, researchers can have high confidence in the specificity of their findings. This guide provides a comprehensive framework to achieve that goal, upholding the principles of scientific integrity and producing data that is both accurate and defensible.

References

  • St John's Laboratory. Competitive ELISA protocol. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Available from: [Link]

  • Wu, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available from: [Link]

  • Marchand, D. H., et al. (1985). Species Differences in the Biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic Acid (RU 16029). Xenobiotica. Available from: [Link]

  • OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available from: [Link]

  • Dai, Y., et al. (2017). 4-Chloro-3-Hydroxybutanoate by Recombinant E. coli CCZU-T15 Whole Cells in [ChCl][Gly]-Water Media. Applied Biochemistry and Biotechnology. Available from: [Link]

  • IPhase Biosciences. (2023). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Available from: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Available from: [Link]

  • Wu, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available from: [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. Available from: [Link]

  • Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • ResearchGate. (2014). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. Available from: [Link]

  • Baillie, T. A., & Dalvie, D. (2022). Biotransformation novel advances – 2021 year in review. Xenobiotica. Available from: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • PubChem. 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. Available from: [Link]

  • PrepChem.com. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Available from: [Link]

  • Google Patents. A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Barton, M. R., & Crawford, R. L. (1988). Novel biotransformations of 4-chlorobiphenyl by a Pseudomonas sp. Applied and Environmental Microbiology. Available from: [Link]

  • Yoshida, T., et al. (2016). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Google Patents. Non-competitive immunoassays to detect small molecules using nanopeptamers.
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  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

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Navigating the Uncharted: A Comparative Analysis Framework for Novel Compound 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Novel Compound

In the landscape of drug discovery and chemical biology, researchers often encounter novel chemical entities with unknown biological activities. One such compound is 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid , a molecule whose therapeutic potential remains largely unexplored. A critical step in characterizing such a compound is to benchmark its performance against known inhibitors. However, this process is predicated on identifying a specific biological target, such as an enzyme or a receptor.

Initial comprehensive searches for the biological activity of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid have not yielded a specific, well-documented molecular target. This is not an uncommon scenario in the early stages of chemical probe or drug development. The absence of a known target necessitates a rational, scientifically-grounded approach to hypothesize potential biological interactions and subsequently design a robust benchmarking strategy.

This guide, therefore, takes a unique approach. Instead of a direct comparison, we will outline a comprehensive framework for researchers to systematically investigate the potential targets of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid and subsequently benchmark it against established inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical matter.

Part 1: Target Identification and Hypothesis Generation - A Strategic Workflow

The initial and most critical phase in characterizing a novel compound is target identification. Without a target, any comparison to known inhibitors is without basis. We propose a multi-pronged approach to generate and validate a target hypothesis for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.

In Silico and Computational Approaches

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into potential protein targets.

  • Structural Similarity and Scaffold Hopping: A fundamental principle in medicinal chemistry is that structurally similar molecules often exhibit similar biological activities. By employing computational tools to search for compounds with high structural similarity to 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, we can identify their known biological targets and formulate a primary hypothesis. It is important to note that even minor structural modifications can significantly alter biological activity, so this approach should be viewed as a starting point.

  • Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. By building a pharmacophore model based on the structure of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid, one can screen virtual libraries of known protein structures to identify potential binding partners.

  • Reverse Docking: In this approach, the structure of our compound of interest is "docked" against a large collection of protein structures. The goal is to identify proteins to which the compound binds with high affinity, thus suggesting potential targets.

The following diagram illustrates a recommended in silico workflow for target hypothesis generation:

in_silico_workflow start Novel Compound: 4-(3-Chloro-4-methylphenyl) -4-oxobutanoic acid struct_sim Structural Similarity Search start->struct_sim pharm_model Pharmacophore Modeling start->pharm_model rev_dock Reverse Docking start->rev_dock target_hypothesis Hypothesized Biological Targets struct_sim->target_hypothesis pharm_model->target_hypothesis rev_dock->target_hypothesis

Caption: In Silico Workflow for Target Hypothesis Generation.

In Vitro Target Identification Strategies

Following the generation of a target hypothesis from computational studies, in vitro methods are essential for experimental validation.

  • Affinity-Based Methods: Techniques such as affinity chromatography and pull-down assays can be employed to isolate binding partners of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid from cell lysates. In this approach, the compound is immobilized on a solid support and incubated with a protein mixture. Proteins that bind to the compound are then eluted and identified using mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of enzymes. While our compound of interest may not be a covalent inhibitor, this technique can be adapted to identify proteins whose activity is modulated by the compound in a competitive manner.

  • Thermal Shift Assays (TSA): TSA, also known as differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid would indicate a direct binding interaction.

Part 2: A Framework for Benchmarking Against Known Inhibitors

Once a putative target has been identified and validated, a rigorous benchmarking study can be designed. This involves comparing the inhibitory potency and selectivity of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid with well-characterized inhibitors of the identified target.

Selection of Benchmark Inhibitors

The choice of benchmark inhibitors is crucial for a meaningful comparison. The selected compounds should ideally include:

  • A "Gold Standard" Inhibitor: A well-established, potent, and selective inhibitor of the target.

  • Inhibitors with Different Mechanisms of Action: If available, including inhibitors that act through different mechanisms (e.g., competitive, non-competitive, allosteric) can provide a more comprehensive profile of our test compound.

  • Structurally Diverse Inhibitors: Comparing against inhibitors from different chemical classes can help to understand the unique features of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid.

Experimental Design for Comparative Analysis

A robust experimental design should include a combination of in vitro and cell-based assays to provide a comprehensive comparison.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid and benchmark inhibitors against the purified target protein.

  • Materials:

    • Purified target protein

    • Substrate for the enzyme assay (if applicable)

    • 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

    • Benchmark inhibitors

    • Assay buffer

    • 96- or 384-well plates

    • Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

  • Procedure: a. Prepare a serial dilution of the test compound and benchmark inhibitors. b. Add the purified protein to the wells of the microplate. c. Add the serially diluted compounds to the wells. d. Incubate for a predetermined period to allow for binding. e. Initiate the reaction by adding the substrate. f. Monitor the reaction progress using the plate reader. g. For binding assays, a labeled ligand or a biophysical method (e.g., Surface Plasmon Resonance) would be used.

  • Data Analysis: a. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value. c. For binding assays, determine the Kd value.

  • Objective: To assess the potency of the compounds in a more physiologically relevant context.

  • Materials:

    • Cell line expressing the target of interest

    • Cell culture medium and supplements

    • 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

    • Benchmark inhibitors

    • Reagents for a downstream cellular readout (e.g., cell viability assay, reporter gene assay)

  • Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and benchmark inhibitors. c. Incubate for a specific duration. d. Perform the cellular readout assay.

  • Data Analysis: a. Plot the cellular response versus the logarithm of the compound concentration. b. Determine the half-maximal effective concentration (EC50).

The following diagram illustrates the proposed benchmarking workflow:

benchmarking_workflow validated_target Validated Biological Target select_benchmarks Select Benchmark Inhibitors (Gold Standard, Diverse MOA, Diverse Structures) validated_target->select_benchmarks in_vitro_assays In Vitro Assays (IC50 / Kd Determination) select_benchmarks->in_vitro_assays cell_based_assays Cell-Based Assays (EC50 Determination) select_benchmarks->cell_based_assays data_analysis Comparative Data Analysis (Potency, Selectivity, MOA) in_vitro_assays->data_analysis cell_based_assays->data_analysis conclusion Characterization of Novel Compound data_analysis->conclusion

Caption: Workflow for Benchmarking a Novel Compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Comparative Data for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid and Benchmark Inhibitors

CompoundTargetIn Vitro IC50 (nM)Cellular EC50 (nM)Mechanism of Action
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acidHypothesized Target X[Experimental Value][Experimental Value][To be determined]
Benchmark Inhibitor A (Gold Standard)Hypothesized Target X[Known Value][Known Value]Competitive
Benchmark Inhibitor BHypothesized Target X[Known Value][Known Value]Non-competitive
Benchmark Inhibitor CHypothesized Target X[Known Value][Known Value]Allosteric

Conclusion and Future Directions

The characterization of a novel chemical entity like 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is a journey that begins with a rational and systematic search for its biological target. While direct benchmarking is not yet possible due to the absence of a known target, the framework presented in this guide provides a clear and scientifically rigorous path forward. By combining in silico prediction, in vitro validation, and subsequent comparative analysis against well-chosen benchmarks, researchers can effectively elucidate the biological activity of this and other novel compounds, paving the way for their potential development as chemical probes or therapeutic agents. The key to success lies in a methodical approach, beginning with a strong, experimentally-validated target hypothesis.

References

As this guide outlines a framework for future research on a compound with no established biological data, direct references for its activity are not available. The following are representative, authoritative sources for the methodologies described:

  • In Silico Drug Discovery

    • Title: Structure-based drug design
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • Affinity-Based Proteomics

    • Title: Chemical proteomics to identify and valid
    • Source: N
    • URL: [Link]

  • Thermal Shift Assays

    • Title: The thermal shift assay: a simple, rapid method for the identific
    • Source: Journal of Visualized Experiments (JoVE)
    • URL: [Link]

  • Enzyme Inhibition Assays

    • Title: Assay Guidance Manual
    • Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NC
    • URL: [Link]

A Comparative Guide to Purity Assessment of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of various analytical techniques for assessing the purity of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid , a substituted aromatic keto-carboxylic acid that serves as a valuable building block in organic synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to select and implement the most appropriate purity assessment strategies.

The structural integrity and purity of this molecule are paramount, as even trace impurities can have significant impacts on downstream reactions, biological activity, and toxicology profiles. Impurities can originate from various stages, including unreacted starting materials, by-products of side reactions, intermediates, or degradation products formed during manufacturing and storage.[1] Therefore, a multi-faceted, or orthogonal, approach to purity analysis is often required for a comprehensive characterization.[2][3]

This guide will dissect and compare four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the fundamental principles, provide actionable experimental protocols, and present a comparative analysis to guide your methodological choices.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the quintessential technique for the purity assessment of non-volatile and thermally labile compounds like 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid. Its high resolving power allows for the separation, detection, and quantification of the main component from closely related structural isomers and other non-volatile impurities.

Causality Behind Experimental Choices: A reverse-phase (RP) method is chosen due to the moderate polarity of the target analyte. A C18 column provides excellent hydrophobic retention for the aromatic ring system. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is ideal as the phenyl ring is a strong chromophore.

Experimental Protocol: Reverse-Phase HPLC with UV Detection
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. A typical gradient might be:

      • 0-20 min: 30% B to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% B to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[4]

  • Data Analysis: Purity is typically determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[5] According to ICH guidelines, impurities present at a level of 0.1% or higher should generally be identified.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject into HPLC dissolve->inject separate Separate on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample derivatize Derivatize (Esterification) sample->derivatize neutralize Neutralize derivatize->neutralize inject Inject into GC neutralize->inject separate Separate on DB-5ms Column inject->separate detect MS Detection separate->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify vs. Internal Standard identify->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (often an intermediate in the synthesis of pharmaceutical compounds like Bupropion) presents a specific set of handling challenges typical of halogenated aromatic keto-acids. While often classified as a solid intermediate, its functional groups—a chlorinated phenyl ring coupled with a reactive keto-acid tail—dictate a safety protocol that goes beyond standard "white powder" handling.[1]

This guide moves beyond generic SDS recommendations, applying Structure-Activity Relationship (SAR) logic to establish a defense-in-depth strategy. We treat this compound as a potent irritant and potential sensitizer , requiring strict containment to prevent mucosal irritation and particulate sensitization.

Hazard Identification & Risk Assessment (GHS)

Note: In the absence of a compound-specific REACH registration for this exact intermediate, we apply the Precautionary Principle based on structural analogs (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid and chlorinated acetophenones).[1]

Hazard ClassGHS CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationThe carboxylic acid moiety combined with the lipophilic chlorinated ring facilitates dermal absorption and local pH-driven irritation.[1]
Eye Irritation H319 Causes serious eye irritationFine particulates are highly reactive with ocular moisture, leading to immediate stinging and potential corneal abrasion.[1]
STOT-SE H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1]
Sensitization H317 (Suspected)May cause allergic skin reactionHalogenated aromatics can act as haptens, potentially triggering T-cell mediated sensitization upon repeated exposure.[1]
The PPE Defense System

Effective protection relies on a "3-Zone Defense" strategy designed to prevent contact, inhalation, and migration of the chemical.

Zone 1: Ocular Protection (Critical)[1]
  • Standard: Chemical Splash Goggles (Indirect Vent) .

  • Why not Safety Glasses? Safety glasses leave gaps. As a fine powder, this compound is prone to static flight. Airborne particles can bypass side-shields and react with the moisture in your eyes.

  • Protocol: Goggles must be donned before entering the weighing zone and removed only after doffing gloves.

Zone 2: Dermal Barrier (Glove Selection)

Selection depends on the state of the chemical (Solid vs. Solution).

StatePrimary Glove MaterialThicknessBreakthrough Logic
Dry Solid Nitrile (Disposable) 5 mil (min)Nitrile provides excellent abrasion resistance against crystals.[1] Double-gloving is mandatory to prevent micro-tears during spatula manipulation.[1]
In Solution (Organic Solvents)Silver Shield / Laminate >2.7 milIf dissolved in DCM or Ethyl Acetate (common for this intermediate), nitrile degrades rapidly.[1] Use a laminate under-glove with a nitrile outer-glove for grip.[1]
  • The "Spot-Change" Rule: If dry powder lands on the glove, wash immediately. If a solution splashes, change the glove immediately. Do not rely on permeation times for halogenated intermediates.

Zone 3: Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood .

  • Secondary (If Hood Unavailable): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

  • Causality: The "OV" component is necessary because the keto-acid can exhibit slight volatility or off-gas trace chlorinated byproducts if slightly degraded.[1]

Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing

Static electricity is the enemy of containment with this powder.

  • Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure to neutralize the charge on the weighing boat and the powder. This prevents "jumping" of particles.

  • Damping: Place a damp (solvent-soaked) paper towel inside the fume hood (not on the balance) to act as a "particulate trap" for stray grains.

Phase B: Transfer & Reaction
  • The "Closed Transfer" Rule: Avoid pouring powder through open air.

    • Technique: Weigh into a distinct vessel (e.g., a screw-top vial). Cap the vial, move it to the reaction flask, uncap, and invert deep into the flask neck.

  • Solvent Addition: Add solvent down the sides of the flask to wash residual powder into the bulk liquid, minimizing dust clouds.

Phase C: Decontamination[1][2]
  • Acid Neutralization: Wipe all surfaces (balance, bench, hood sash) with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) followed by water. This converts the acid residue into a water-soluble salt, facilitating removal.

  • UV Inspection (Optional): Many aromatic ketones fluoresce. Use a handheld UV lamp (365 nm) to check the work area for invisible dust residues.

Visualization: Hierarchy of Controls Workflow

SafeHandling cluster_0 Pre-Operation Risk Check cluster_2 Engineering Controls cluster_3 Disposal Risk Risk Assessment (Check for Halogenated Solvents) State Physical State? (Solid vs. Solution) Risk->State SolidPPE Double Nitrile Gloves + Splash Goggles State->SolidPPE Dry Powder SolnPPE Laminate Liner (Silver Shield) + Nitrile Outer + Splash Goggles State->SolnPPE Dissolved Hood Fume Hood (Sash at <18 inches) SolidPPE->Hood SolnPPE->Hood Static Static Control (Ionizer / Antistatic Gun) Hood->Static Waste Solid Hazardous Waste (Segregate from Oxidizers) Static->Waste Post-Process

Caption: Decision matrix for PPE selection and engineering controls based on the physical state of the intermediate.

Emergency Response & Disposal
Spills (Solid)[1]
  • Do NOT Sweep: Sweeping aerosolizes the irritant.

  • Method: Cover the spill with a specialized absorbent pad or use a HEPA-filtered vacuum.[2] If neither is available, wet the powder gently with an inert solvent (like heavy oil or glycerol) to suppress dust, then scoop.

  • Decon: Wash area with 5% Sodium Bicarbonate.

Disposal
  • Classification: Hazardous Chemical Waste (Solid).

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates) and strong bases.

  • Labeling: Must be clearly labeled with full chemical name and hazard warnings ("Irritant", "Halogenated Organic").

References
  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

  • Duke University OESO. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved February 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Glove Selection Chart. Retrieved February 2, 2026, from [Link][1]

  • Gloves.com. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved February 2, 2026, from [Link][1]

Sources

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